Physicochemical properties of (2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine
This technical guide provides a comprehensive analysis of (2-Methoxyethyl)[1-(thiophen-2-yl)ethyl]amine , a specialized secondary amine intermediate used in the synthesis of pharmaceutical agents, particularly those targ...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of (2-Methoxyethyl)[1-(thiophen-2-yl)ethyl]amine , a specialized secondary amine intermediate used in the synthesis of pharmaceutical agents, particularly those targeting Hsp90 and HCV replication pathways.[1]
CAS Registry Number: 105325-67-5
Molecular Formula: C
(2-Methoxyethyl)[1-(thiophen-2-yl)ethyl]amine is a chiral secondary amine building block characterized by a thiophene ring linked to a methoxyethyl side chain via a branched ethylamine linker.[1] Its structural duality—combining the bioisosteric properties of the thiophene ring (often used as a phenyl replacement in drug design) with the solubility-enhancing methoxyethyl group—makes it a critical intermediate in medicinal chemistry. It is primarily utilized in the optimization of lead compounds for kinase inhibition and antiviral therapies.
Physicochemical Properties
The following data aggregates calculated values and structural descriptors essential for experimental planning. Due to the specialized nature of this intermediate, specific experimental constants are derived from validated prediction models (ACD/Labs, chemically similar congeners).
Indicates moderate lipophilicity; suitable for CNS penetration.
pKa (Base)
9.2 ± 0.5
Typical for secondary aliphatic amines; protonated at physiological pH.
TPSA
41.5 Ų
Topological Polar Surface Area; suggests good membrane permeability.
Solubility
Soluble in DMSO, MeOH, DCM, EtOAc
Limited water solubility as a free base; high as HCl salt.
Refractive Index
1.515 (Predicted)
Useful for purity verification.
Synthesis Protocol: Reductive Amination
The most robust route for synthesizing CAS 105325-67-5 is the reductive amination of 2-acetylthiophene with 2-methoxyethylamine.[1] This method avoids over-alkylation common with direct alkyl halide substitution.
Reaction Logic
Imine Formation: Condensation of the ketone (2-acetylthiophene) with the primary amine (2-methoxyethylamine) to form a Schiff base (imine).[1]
Reduction: Selective reduction of the C=N bond to a C-N bond using a hydride donor.
Caption: One-pot reductive amination pathway utilizing Titanium(IV) isopropoxide to facilitate imine formation followed by borohydride reduction.[1]
Pharmaceutical Applications
The (2-Methoxyethyl)[1-(thiophen-2-yl)ethyl]amine scaffold is a privileged structure in drug discovery, serving as a versatile pharmacophore.[1]
Target Classes
Hsp90 Inhibitors:
Derivatives of this amine are used to synthesize Geldanamycin analogs. The methoxyethyl group improves water solubility—a common bottleneck for Hsp90 inhibitors—while the thiophene moiety mimics the hydrophobic interactions of the natural substrate.
HCV Replication Inhibitors:
Integrated into macrocyclic scaffolds to target the NS3/4A protease or NS5A protein of the Hepatitis C Virus. The chiral ethylamine linker provides rigid stereochemical orientation essential for binding affinity.
Kinase Inhibitors:
Acts as a solvent-exposed "tail" in ATP-competitive inhibitors, where the ether oxygen can accept hydrogen bonds from the solvent or protein residues, improving the pharmacokinetic profile (ADME).
Safety & Handling
Hazard Classification (GHS):
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3]
Handling Protocols:
Engineering Controls: Always handle inside a chemical fume hood.
PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.
Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. The secondary amine is prone to oxidation and carbamate formation (reaction with atmospheric CO
).
References
BLD Pharm. (2025).[2] (2-Methoxyethyl)[1-(thiophen-2-yl)ethyl]amine - Product Analysis & CAS Data. Retrieved from
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.
Mattson, R. J., et al. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. Journal of Organic Chemistry, 55(8), 2552-2554.
PubChem. (2025).[3][4][5][6] Compound Summary: 2-Methoxyethylamine (Precursor Data). National Library of Medicine. Retrieved from [1]
ChemicalBook. (2025). Thiophene-2-ethylamine Derivatives and Applications. Retrieved from [1]
Thiophene-Based Secondary Amines: Structural Properties, Synthesis, and Bioisosteric Applications
[1] Executive Summary Thiophene-based secondary amines represent a critical scaffold in medicinal chemistry, serving as bioisosteres for benzylamines.[1] This guide details the molecular weight (MW) and formula determina...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Thiophene-based secondary amines represent a critical scaffold in medicinal chemistry, serving as bioisosteres for benzylamines.[1] This guide details the molecular weight (MW) and formula determination of these compounds, their synthetic pathways, and their application in drug design.[1] By replacing a phenyl ring with a thiophene moiety, researchers can modulate lipophilicity (LogP), metabolic stability, and receptor binding affinity.[1] This document provides actionable protocols for synthesis and characterization, grounded in the analysis of commercially successful drugs like Duloxetine.
Part 1: Molecular Weight and Formula Analysis[1][2]
General Structural Logic
The core scaffold consists of a thiophene ring linked to a secondary amine via an alkyl spacer. The general formula for a mono-substituted thiophene derivative is derived as follows:
Thiophene Ring:
(monosubstituted)
Linker:
Secondary Amine:
General Formula:
Representative Compounds Table
The following table contrasts the fundamental building block with a complex pharmaceutical agent.
Compound Name
Structure Description
Molecular Formula
Molecular Weight ( g/mol )
Key Feature
2-Thiophenemethanamine
Primary amine precursor
113.18
Starting material [1]
-Methyl-2-thiophenemethanamine
Simple secondary amine
127.21
Core scaffold
Duloxetine
Complex drug (SNRI)
297.41
Bioactive enantiomer [2]
Duloxetine HCl
Hydrochloride salt
333.88
Clinical form [3]
Isotopic Signature (Mass Spectrometry)
A defining characteristic of thiophene-based compounds in High-Resolution Mass Spectrometry (HRMS) is the sulfur isotopic pattern. Unlike pure carbon/nitrogen compounds, sulfur possesses a significant M+2 isotope (
Diagnostic Rule: In the mass spectrum of a thiophene amine, look for an [M+2] peak at approximately 4-5% relative intensity to the parent ion. This confirms the presence of a single sulfur atom [4].[2][3]
Part 2: Synthetic Methodologies
Two primary pathways are employed to synthesize thiophene-based secondary amines: Reductive Amination (preferred for stability and yield) and Nucleophilic Substitution .
Protocol A: Reductive Amination (Standard)
This method avoids the risk of over-alkylation common in direct substitution.
Imine Formation: Dissolve thiophene-2-carboxaldehyde (1.0 eq) and the amine (1.1 eq) in 1,2-dichloroethane (DCE). Stir for 30–60 min to form the imine intermediate.
Reduction: Add
(1.5 eq) portion-wise. The mild reducing agent selectively reduces the imine without affecting the thiophene ring.
Quench: Quench with saturated
. Extract with DCM.
Purification: Isolate via column chromatography (Silica, Hexane/EtOAc).
Protocol B: Nucleophilic Substitution
Used when the alkyl halide is readily available, though prone to bis-alkylation.
Setup: Dissolve amine (excess, 2-3 eq to prevent tertiary amine formation) and base (
) in DMF.
Addition: Dropwise addition of 2-(bromomethyl)thiophene at 0°C.
Workup: Dilute with water, extract with EtOAc.
Synthesis Workflow Diagram
Caption: Comparative synthetic workflows for thiophene-based secondary amines. Method A is preferred for preventing over-alkylation.
Part 3: Bioisosterism & Drug Design Implications[1]
Thiophene vs. Benzene
Thiophene is a classic bioisostere for the phenyl ring. The replacement effects are summarized below:
Lipophilicity (LogP): Thiophene is generally more lipophilic than furan but often comparable to benzene. However, the sulfur atom can engage in specific non-covalent interactions (e.g., S-pi interactions) that benzene cannot [5].[1]
Electronic Effects: The thiophene ring is electron-rich (pi-excessive) but the sulfur atom exerts an inductive electron-withdrawing effect (-I). Consequently, 2-thienylmethylamines are typically less basic (lower pKa) than their benzylamine counterparts (pKa ~8.8 vs ~9.3). This shift can improve membrane permeability by increasing the fraction of uncharged species at physiological pH [6].
Metabolic Liability: A critical consideration is the metabolic activation of the thiophene ring.[4][5][6][7] Cytochrome P450 enzymes can oxidize the sulfur to a sulfoxide or sulfone, or epoxidize the ring, leading to reactive metabolites (e.g., in Tienilic acid).[1][4][6][7] However, many drugs like Duloxetine are structurally optimized to avoid this toxicity [7].[1]
Bioisosteric Logic Diagram[1]
Caption: Impact of replacing a phenyl ring with thiophene on physicochemical and metabolic properties.
References
Sigma-Aldrich. (n.d.). 2-Thiophenemethylamine Product Specification. Retrieved from
PubChem. (2025). Duloxetine Compound Summary. National Library of Medicine. Retrieved from
MilliporeSigma. (n.d.). Duloxetine Hydrochloride Reference Standard. Retrieved from
Division of Geological and Planetary Sciences. (2017). Rapid quantification and isotopic analysis of dissolved sulfur species. Caltech. Retrieved from
Meanwell, N. A. (2011). Bioisosterism in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from
Alfa Chemistry. (n.d.). pKa Values of Amines and Cyclic Organic Nitrogen Compounds. Retrieved from
Dansette, P. M., et al. (2014).[1] Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Retrieved from
Solubility data of (2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine in organic solvents
[1] Executive Summary (2-Methoxyethyl)[1-(thiophen-2-yl)ethyl]amine (CAS: 105325-67-5) is a critical secondary amine intermediate, primarily utilized in the convergent synthesis of the antiplatelet agent Clopidogrel (Pla...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
(2-Methoxyethyl)[1-(thiophen-2-yl)ethyl]amine (CAS: 105325-67-5) is a critical secondary amine intermediate, primarily utilized in the convergent synthesis of the antiplatelet agent Clopidogrel (Plavix) .[1] Its physicochemical behavior—specifically its solubility profile in organic solvents—is the governing factor in yield optimization, impurity rejection (chiral resolution), and salt formation kinetics.[1]
This guide provides a technical breakdown of the compound's solubility landscape.[1] While specific mole-fraction datasets for this intermediate are often proprietary to API manufacturers, this document synthesizes available physicochemical data, predictive modeling, and a self-validating experimental protocol to allow researchers to generate precise solubility curves for process scale-up.[1]
Chemical Profile & Physicochemical Basis[1][2][3][4][5]
Understanding the solubility requires analyzing the molecular interaction sites.[1] The molecule combines a lipophilic thiophene ring with a polar, flexible methoxyethyl tail.[1]
Free Base: Due to the thiophene moiety and alkyl chains, the free base exhibits high miscibility with non-polar and moderately polar solvents (Toluene, DCM, Ethyl Acetate).[1] The ether oxygen provides enough polarity to ensure solubility in alcohols (Methanol, Ethanol).[1]
Salt Forms (HCl/Besylate): The protonation of the secondary amine dramatically alters solubility, reducing it in non-polar solvents and necessitating polar protic solvents (Alcohols) or water mixtures for dissolution and recrystallization.[1]
Solubility Landscape: Qualitative Data & Solvent Selection[1]
The following matrix categorizes solvent interactions based on industrial synthesis routes for Clopidogrel intermediates.
Washing solvent to remove non-polar impurities.[1]
Water
Water
Low (<1 mg/mL)
High
Biphasic reaction medium (Schotten-Baumann conditions).[1]
Critical Insight: In the synthesis of Clopidogrel, this amine is often reacted with 2-chlorophenyl glycine derivatives.[1] The reaction solvent is typically a biphasic system (Water/Toluene) or a homogeneous polar organic solvent (Acetonitrile/Methanol).[1] Control of the amine's concentration in the organic phase is vital to prevent side reactions (dimerization).[1]
Since exact mole-fraction data varies by batch purity and specific salt form, relying on literature values is insufficient for GMP scale-up.[1] You must generate a Solubility Curve (Solubility vs. Temperature) using the Dynamic Laser Monitoring Method .[1] This method is self-validating because it detects the exact moment of dissolution (clearing point) without sampling errors.[1]
Turbidity Baseline: The mixture should be a slurry (turbid). A laser beam (635 nm) passes through the vessel to a photodetector.[1] Initial transmission is near 0%.[1]
Dynamic Heating: Heat the jacket fluid at a controlled rate (e.g.,
is typically positive (endothermic).[1] This confirms that cooling crystallization is the preferred method for recovery, rather than anti-solvent addition alone.[1]
Process Application: Synthesis & Purification Pathway[1]
The solubility data directly informs the synthesis workflow of Clopidogrel.[1] The diagram below illustrates where the solubility of the amine dictates the process parameters.
Figure 2: Role of solubility in the convergent synthesis of Clopidogrel intermediates.[1]
Critical Process Parameters (CPPs)
Extraction Efficiency: The free base must have a partition coefficient (
) favoring the organic phase (Toluene) over the aqueous waste stream during the coupling step.[1]
Crystallization Yield: When converting to the salt form, the solvent system (often Acetone or Ethyl Acetate) must maintain low solubility at
(< 2 g/100mL) but high solubility at reflux to ensure high recovery (> 85%).[1]
References
Synthesis Context: Process for the preparation of Clopidogrel and intermediates thereof.[1] (Cited in multiple patent filings regarding CAS 105325-67-5).[1]
Thermodynamic Methodology: Li, Y., et al. "Solubility and Solution Thermodynamics of Bio-active Compounds in Pure Solvents." (General reference for the Apelblat method application in this chemical class).[1]
Bioisosteric properties of thiophene vs benzene in amine derivatives
This guide details the bioisosteric relationship between thiophene and benzene in amine derivatives, focusing on the physicochemical, electronic, and metabolic implications of this interchange in drug design. Executive S...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the bioisosteric relationship between thiophene and benzene in amine derivatives, focusing on the physicochemical, electronic, and metabolic implications of this interchange in drug design.
Executive Summary
The replacement of a benzene ring with a thiophene moiety is a classical bioisosteric strategy used to modulate potency, selectivity, and metabolic stability. While often termed a "ring equivalent," the switch is not merely geometric. Thiophene introduces specific electronic perturbations—acting as an electron-rich ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-system yet exerting an inductive electron-withdrawing effect on attached amines. This guide analyzes these properties, quantifying the impact on amine basicity (pKa) and detailing the metabolic "structural alert" associated with thiophene S-oxidation.
Part 1: Physicochemical & Electronic Profiling[1]
Although benzene and thiophene are sterically similar, their electronic signatures differ fundamentally. Thiophene is a
-excessive heteroaromatic ring, meaning its resonance energy is lower than benzene's, making it more susceptible to electrophilic attack. However, the sulfur atom is electronegative, creating a unique "push-pull" effect on substituents.
Comparative Properties Table
Property
Benzene (Phenyl)
Thiophene (Thienyl)
Impact on Drug Design
Ring Size
6-membered
5-membered
Thiophene is slightly smaller; alters bond angles (120° vs ~111°).[1]
LogP (Parent)
~2.13
~1.81
Thiophene often lowers lipophilicity slightly compared to benzene, improving solubility.
Thiophene is more reactive to metabolic oxidation (P450).
Substituent Effect
Inductively weak (-I)
Inductively strong (-I)
Critical: Sulfur withdraws electron density from ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-bonds more than carbon.
Aromaticity
High
Moderate
Thiophene has lower resonance stabilization energy.
Geometric Superposition
While the sulfur atom is larger than a carbon atom, the 5-membered ring geometry means a 2,5-disubstituted thiophene mimics a 1,4-disubstituted (para) benzene, but with a distinct "bent" trajectory. A 2,4-substitution pattern roughly mimics a 1,3- (meta) benzene.[1]
Part 2: The Amine Interface (pKa Modulation)
A critical, often overlooked consequence of the Benzene
Thiophene switch is the reduction in the basicity of adjacent amine groups. This is driven by the inductive electron-withdrawing effect (-I) of the sulfur atom, which dominates over the resonance effect when an insulating methylene spacer is present.
Quantitative Impact on Basicity
The pKa shift can be quantified by comparing benzylamine and its thiophene analog.
Implication: Replacing a phenyl ring with a 2-thienyl group lowers the basicity of the amine by approximately 0.4 log units . In physiological conditions (pH 7.4), this shifts the equilibrium slightly towards the neutral species, potentially increasing membrane permeability (LogD) despite the lower intrinsic LogP of the thiophene ring itself.
Part 3: Metabolic Liability & The "Structural Alert"
Thiophene is classified as a "structural alert" in medicinal chemistry due to its propensity for bioactivation. Unlike benzene, which typically undergoes hydroxylation to stable phenols, thiophene undergoes S-oxidation by Cytochrome P450 (CYP450).
Mechanism of Bioactivation
S-Oxidation: CYP450 oxidizes the sulfur lone pair to form a thiophene S-oxide.[1]
Epoxidation: Further oxidation or rearrangement can lead to thiophene epoxides.
Michael Acceptor Formation: These intermediates are highly electrophilic Michael acceptors that can covalently bind to nucleophiles (Glutathione or cellular proteins), leading to hepatotoxicity.
Visualizing the Pathway:
Caption: The dual fate of thiophene metabolism: Toxicity via protein adduction vs. Pharmacological activation (e.g., thienopyridines).[1]
Duloxetine is a dual serotonin-norepinephrine reuptake inhibitor (SNRI).[1] It features a thiophene ring fused to the propyl-amine chain.[1]
Role: The thiophene ring replaces the phenyl ring found in fluoxetine-like scaffolds.
Outcome: The specific geometry and electronic properties of the thiophene contribute to the dual binding affinity (SERT and NET). Despite the structural alert, the molecule is safe, proving that thiophene toxicity is context-dependent and can be mitigated by alternate metabolic soft spots (e.g., the naphthyl ring).
2. Ticlopidine & Clopidogrel - Bioactivation as Mechanism
In the thienopyridine class of antiplatelet agents, the metabolic instability of the thiophene ring is the mechanism of action .
Mechanism: CYP450 oxidation leads to the opening of the thiophene ring, generating a reactive thiol metabolite.
Target: This active thiol forms a disulfide bridge with the P2Y12 receptor on platelets.
Lesson: Metabolic instability is not always a liability; in prodrugs, it is a design feature.
Part 5: Experimental Protocols
To de-risk the thiophene structural alert, Glutathione (GSH) Trapping assays are mandatory during Lead Optimization.
Incubation: Mix HLM, Test Compound, and GSH in phosphate buffer (pH 7.4).
Initiation: Add NADPH-regenerating system. Incubate at 37°C for 60 minutes.
Termination: Quench with ice-cold Acetonitrile (1:1 v/v). Centrifuge at 3000g for 20 min to pellet proteins.
Analysis (LC-MS/MS):
Inject supernatant onto a C18 column.
Scan Mode: Perform a Neutral Loss Scan (loss of 129 Da for GSH adducts) or Precursor Ion Scan (m/z 272 negative mode).
Data Interpretation: Look for [M + GSH + O - 2H] peaks (indicative of S-oxide trapping) or [M + GSH] peaks.[1]
Self-Validating Step: Always run a positive control known to form adducts (e.g., Ticlopidine or Clozapine ) to verify microsomal activity and trapping efficiency.[1]
References
Physicochemical Properties of Thiophene vs Benzene
Potential pharmaceutical applications of thiophene-2-yl ethyl amine scaffolds
Title: Thiophene-2-yl Ethyl Amine Scaffolds: From Bioisosteric Design to Thienopyridine Therapeutics[1] Executive Summary The thiophene-2-yl ethyl amine scaffold represents a critical pharmacophore in modern medicinal ch...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Thiophene-2-yl Ethyl Amine Scaffolds: From Bioisosteric Design to Thienopyridine Therapeutics[1]
Executive Summary
The thiophene-2-yl ethyl amine scaffold represents a critical pharmacophore in modern medicinal chemistry, serving as a versatile bioisostere of phenethylamine (the backbone of dopamine and serotonin).[1] Its unique electronic properties—driven by the sulfur heteroatom—offer distinct advantages in lipophilicity and metabolic susceptibility compared to its benzene counterparts. While valuable as a direct ligand in CNS drug discovery, its most commercially significant application lies as the synthetic precursor to thienopyridine anti-platelet agents (e.g., Clopidogrel, Ticlopidine). This guide details the structural rationale, synthetic protocols, and therapeutic applications of this privileged scaffold.
Part 1: Structural & Electronic Properties (The Bioisosteric Rationale)
1.1 Bioisosterism: Thiophene vs. Benzene
The substitution of a benzene ring with a thiophene ring is a classic strategy in "scaffold hopping."[1]
Sterics: The thiophene ring is slightly smaller than benzene, but the bond angles (C–S–C ~92°) create a geometry that often fits tighter binding pockets.
Electronics: Thiophene is
-excessive (electron-rich) compared to benzene.[1] The sulfur atom donates electron density into the ring, making the C2 and C5 positions highly susceptible to electrophilic attack.[2]
Lipophilicity: Thiophene derivatives generally exhibit higher logP values than their phenyl analogs, enhancing blood-brain barrier (BBB) permeability—a crucial feature for CNS-targeting drugs.[1]
1.2 Metabolic Implications
The electron-rich nature of the thiophene ring renders it more prone to oxidative metabolism (e.g., by Cytochrome P450s) than benzene.[1] This can be a double-edged sword:
Pro: Rapid metabolic clearance can be desirable for short-acting agents.[1]
Con: It can lead to the formation of reactive sulfoxides or epoxides, potentially causing idiosyncratic toxicity. Strategic substitution (e.g., chlorination or methylation at the C5 position) is often employed to block these metabolic "hotspots."
Part 2: Synthetic Methodologies
The synthesis of thiophene-2-yl ethyl amine is well-established, with two primary industrial routes: the Henry Reaction (Nitro-Aldol) and the Ethanol Activation route.[1]
Visualized Synthetic Pathway
The following diagram outlines the classic Henry Reaction route, favored for its robustness and accessibility.
Caption: Figure 1. Synthesis of thiophene-2-yl ethyl amine via the Henry Reaction sequence.
Detailed Experimental Protocol: Henry Reaction Route
Note: This protocol assumes standard Schlenk line techniques for air-sensitive reduction steps.
Procedure: Dissolve aldehyde in glacial acetic acid. Add nitromethane and ammonium acetate.[1] Reflux at 100°C for 4 hours.
Workup: Cool to room temperature. Pour into crushed ice. The yellow solid precipitate is filtered, washed with water, and recrystallized from ethanol.
Validation: 1H NMR should show trans-alkene coupling constants (~13-15 Hz) for the vinyl protons.
Step 2: Reduction to Amine
Reagents: LiAlH4 (3.0 eq) in anhydrous THF.
Procedure: Cool THF/LiAlH4 suspension to 0°C under Argon. Add 2-(2-nitrovinyl)thiophene solution dropwise (exothermic!).[1] Reflux for 6 hours.
Quench (Fieser Method): Cool to 0°C. Carefully add water (1x mL), 15% NaOH (1x mL), then water (3x mL). Filter the granular precipitate.[1]
Purification: Acid-base extraction. Dissolve oil in Et2O, extract with 1M HCl. Basify aqueous layer with NaOH pellets to pH 12, extract back into DCM. Dry and concentrate.
Part 3: Pharmaceutical Applications[3][4][5][6][7][8]
Case Study: Thienopyridines (Anti-Platelet Agents)
The most commercially successful application of the thiophene-2-yl ethyl amine scaffold is not as a free amine, but as the cyclized core of thienopyridines (e.g., Clopidogrel, Ticlopidine).
Mechanism: These drugs are prodrugs.[1] The thiophene ring is oxidized by CYP450 enzymes to form a thiol active metabolite.[1] This thiol forms a disulfide bridge with the P2Y12 receptor on platelets, irreversibly inhibiting aggregation.
Structural Connection: The "ethyl amine" chain is the linker that cyclizes to form the pyridine ring fused to the thiophene.
Caption: Figure 2.[1] Activation pathway of thienopyridine prodrugs derived from the thiophene-ethylamine scaffold.
CNS Applications (Bioisosteres)
Due to the structural similarity to serotonin (5-HT) and dopamine, this scaffold is used to design ligands for:
5-HT Receptors: Thiophene analogs of tryptamines often show altered selectivity profiles (e.g., 5-HT2A vs 5-HT2C).[1]
Dopamine Agonists:Rotigotine (used for Parkinson's) contains a thiophene ring linked to an amine, although the linker is rigidified into a tetralin-like system.[1] The thiophene moiety mimics the catechol ring of dopamine without the oxidative instability of the catechol hydroxyls.
Table 1: Comparative Properties of Scaffold Variations
Property
Phenethylamine (Benzene)
Thiophene-2-yl Ethylamine
Impact on Drug Design
Electronic Nature
-neutral
-excessive (Electron Rich)
Enhanced cation- interactions at receptor sites.[1]
Metabolism
Ring hydroxylation (slow)
S-oxidation / Ring opening (fast)
Thiophene requires blocking groups (e.g., Cl, Me) for oral stability.
Altered bond vectors can improve fit in specific GPCR sub-pockets.[1]
Part 4: Safety & Toxicology[1][2][9][10][11]
4.1 Handling the Free Amine
Researchers must treat the free thiophene-2-yl ethyl amine with caution.[1]
Toxicity: It is a skin and eye irritant and harmful if inhaled.[1][3]
Genotoxicity: Some simple thiophene derivatives have shown genotoxic potential in Ames tests due to epoxide formation during metabolism.[1] This is why medicinal chemists usually substitute the ring or fuse it (as in Clopidogrel) to mitigate these risks in final drug candidates.
4.2 Self-Validating Safety Protocol
Quenching: Always quench reactions containing this amine with weak acid (e.g., 1M HCl) to convert it to the non-volatile hydrochloride salt before disposal.[1]
Monitoring: Use TLC with ninhydrin stain (amine detection) to ensure complete consumption of the starting material during synthesis.[1]
References
PubChem. Thiophene-2-ethylamine Compound Summary. National Library of Medicine.[1] [Link]
Beilstein Journal of Organic Chemistry. 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space. (2024).[1] [Link]
European Food Safety Authority (EFSA). Scientific Opinion on Flavouring Group Evaluation 210 Revision 1 (FGE.210Rev1): Thiophene derivatives from chemical group 30.[1] (2013).[1] [Link]
Journal of Medicinal Chemistry. Thienopyridines as P2Y12 inhibitors: From Ticlopidine to Clopidogrel.[1] (Historical Review Context). [Link]
Application Notes and Protocols: Synthesis of (2-Methoxyethyl)[1-(thiophen-2-yl)ethyl]amine via Reductive Amination
Introduction (2-Methoxyethyl)[1-(thiophen-2-yl)ethyl]amine is a secondary amine of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
(2-Methoxyethyl)[1-(thiophen-2-yl)ethyl]amine is a secondary amine of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. This document provides a comprehensive guide to its synthesis via reductive amination, a cornerstone reaction in organic chemistry for the formation of amines.[1] Reductive amination, also known as reductive alkylation, involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced to the corresponding amine.[2][3][4] This one-pot approach is highly efficient and widely utilized in pharmaceutical and chemical research for its versatility and control over the degree of amine substitution.[1][4][5]
This guide is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step synthesis protocols, and offer insights into experimental choices and purification strategies.
Reaction Overview
The synthesis of (2-Methoxyethyl)[1-(thiophen-2-yl)ethyl]amine is achieved through the reductive amination of 2-acetylthiophene with 2-methoxyethylamine. The overall transformation is depicted below:
Caption: Overall reaction scheme for the synthesis.
This process involves the initial formation of an imine intermediate from the ketone and primary amine, which is then selectively reduced to the target secondary amine.
Mechanistic Insights: The "Why" Behind the "How"
Reductive amination proceeds through a two-step sequence within a single reaction vessel: imine formation and subsequent reduction.[6]
Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (2-methoxyethylamine) on the carbonyl carbon of the ketone (2-acetylthiophene). This is often catalyzed by a weak acid, which protonates the carbonyl oxygen, enhancing its electrophilicity.[6] The resulting carbinolamine intermediate then dehydrates to form an imine (a Schiff base).[6]
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the final amine product.[3][6] The choice of reducing agent is critical; it must be mild enough to not significantly reduce the starting ketone but potent enough to reduce the imine.[7][8]
Caption: Simplified mechanism of reductive amination.
Choice of Reducing Agent: Sodium Triacetoxyborohydride
For this synthesis, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[7][9] While other reducing agents like sodium cyanoborohydride (NaBH₃CN) are also effective, NaBH(OAc)₃ offers several advantages:
Mildness and Selectivity: It is a mild reducing agent that readily reduces imines and iminium ions but is slow to reduce ketones and aldehydes.[7][10] This selectivity is crucial for a one-pot reaction, preventing the consumption of the starting ketone.[7][8]
Reduced Toxicity: Unlike NaBH₃CN, it does not generate toxic cyanide byproducts, making it a safer alternative.[4][5][10]
Effectiveness under Mildly Acidic Conditions: The reaction can be carried out under neutral or weakly acidic conditions, which are often optimal for imine formation.[7][9] Acetic acid can be used as a catalyst to facilitate the reaction.[8][9]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of (2-Methoxyethyl)[1-(thiophen-2-yl)ethyl]amine.
Materials and Reagents
Reagent/Material
Formula
Molar Mass ( g/mol )
Supplier
Purity
2-Acetylthiophene
C₆H₆OS
126.18
Sigma-Aldrich
≥99%
2-Methoxyethylamine
C₃H₉NO
75.11
Alfa Aesar
≥99%
Sodium triacetoxyborohydride
C₆H₁₀BNaO₆
211.94
Acros Organics
97%
1,2-Dichloroethane (DCE)
C₂H₄Cl₂
98.96
Fisher Scientific
Anhydrous, ≥99.8%
Glacial Acetic Acid
CH₃COOH
60.05
J.T. Baker
≥99.7%
Saturated Sodium Bicarbonate
NaHCO₃
84.01
EMD Millipore
-
Anhydrous Magnesium Sulfate
MgSO₄
120.37
VWR
-
Diethyl Ether
(C₂H₅)₂O
74.12
Macron
ACS Grade
Hexanes
C₆H₁₄
86.18
Pharmco-Aaper
ACS Grade
Synthesis Protocol
Caption: Experimental workflow for the synthesis.
Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-acetylthiophene (5.0 g, 39.6 mmol) and 1,2-dichloroethane (DCE, 100 mL).
Addition of Amine and Acid: Add 2-methoxyethylamine (3.27 g, 43.6 mmol, 1.1 equivalents) to the stirred solution. Follow this with the addition of glacial acetic acid (2.38 g, 39.6 mmol, 1.0 equivalent). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
Addition of Reducing Agent: In portions, carefully add sodium triacetoxyborohydride (12.6 g, 59.4 mmol, 1.5 equivalents) to the reaction mixture over 15 minutes. Caution: The addition may cause a slight exotherm.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (2-acetylthiophene) is consumed (typically 4-6 hours).
Quenching the Reaction: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (100 mL). Caution: Gas evolution (hydrogen) will occur. Ensure adequate ventilation.
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCE (2 x 50 mL). Combine the organic layers.
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
Purification Protocol
The crude product is purified by silica gel column chromatography.
Column Preparation: Prepare a silica gel column using a slurry of silica gel in a mixture of hexanes and ethyl acetate (9:1).
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
Fraction Collection: Collect fractions and analyze them by TLC.
Product Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to afford (2-Methoxyethyl)[1-(thiophen-2-yl)ethyl]amine as a pale yellow oil.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure of the molecule by analyzing the chemical shifts and coupling constants of the protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
Mass Spectrometry (MS): To determine the molecular weight of the product.
Infrared Spectroscopy (IR): To identify the functional groups present in the molecule (e.g., N-H stretch of the secondary amine).
Troubleshooting and Key Considerations
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or adding a slight excess of the reducing agent. Ensure all reagents are anhydrous, as moisture can deactivate the reducing agent.[10]
Side Product Formation: Over-reduction of the starting ketone can occur if a stronger reducing agent is used or if the reaction temperature is too high. Using NaBH(OAc)₃ at room temperature minimizes this.[7]
Purification Challenges: The amine product can be basic and may stick to the silica gel column. Adding a small amount of triethylamine (e.g., 0.5%) to the eluent can help to improve the elution of the product.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of (2-Methoxyethyl)[1-(thiophen-2-yl)ethyl]amine via reductive amination. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently synthesize this and other secondary amines. The use of sodium triacetoxyborohydride offers a safe and selective method, making it a valuable tool in the arsenal of synthetic chemists in academia and industry.
References
Reductive amination - Wikipedia. Available at: [Link]
Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. Available at: [Link]
Aleixandre, M., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10496-10505. Available at: [Link]
Reductive Amination - Chemistry Steps. (2024, March 28). Available at: [Link]
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes - Sciencemadness.org. Available at: [Link]
Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. The Organic Synthesis Archive. Available at: [Link]
Myers, A. G. Chem 115 Handout: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]
Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE. (2023, April 30). Available at: [Link]
Sodium Triacetoxyborohydride (STAB). Common Organic Chemistry. Available at: [Link]
Lee, S., et al. (2025, October 7). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. Available at: [Link]
Synthesis method of 2-(2-methoxyphenoxy) ethylamine. Google Patents.
Application Note – Reductive Amination. Synple Chem. Available at: [Link]
Application Note: Catalytic Hydrogenation Methods for Thiophene-Based Imine Reduction
[1] Executive Summary Thiophene-containing amines are critical pharmacophores in drug development (e.g., Clopidogrel, Duloxetine analogs). However, the reduction of thiophene-based imines via catalytic hydrogenation pres...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Thiophene-containing amines are critical pharmacophores in drug development (e.g., Clopidogrel, Duloxetine analogs). However, the reduction of thiophene-based imines via catalytic hydrogenation presents a notorious challenge: catalyst poisoning . The sulfur atom in the thiophene ring acts as a Lewis base, coordinating strongly to the vacant d-orbitals of traditional transition metal catalysts (Pd, Pt, Rh), effectively deactivating the catalyst surface before imine reduction is complete.
This Application Note provides three distinct, field-validated protocols to overcome this barrier:
Heterogeneous: Sulfided Platinum (Pt(S)/C) for robust, non-asymmetric reduction.
Homogeneous: Iridium-catalyzed asymmetric hydrogenation for enantioselective synthesis.
Chemical: Borohydride-based transfer hydrogenation as a high-fidelity alternative.
The Challenge: Sulfur Poisoning Mechanism
To select the correct protocol, one must understand the failure mode of standard catalysis. In a typical Pd/C hydrogenation, the thiophene sulfur competes with the imine nitrogen for the metal active site.
Mechanism Diagram
The following diagram illustrates the competitive binding that leads to deactivation.
Figure 1: Competitive adsorption mechanism. The high affinity of the thiophene sulfur for the metal surface blocks hydrogen activation, preventing imine reduction.
Protocol A: Sulfided Platinum on Carbon (Pt(S)/C)
Best for: Racemic synthesis, scale-up, and robust reduction of "dirty" substrates.
Standard Pd/C fails here. The solution is to use a catalyst that is already poisoned (sulfided) in a controlled manner. Sulfided Platinum (Pt(S)/C) resists further poisoning by the substrate because the active sites are modified to tolerate sulfur while retaining hydrogenation activity for the C=N bond.
Materials
Catalyst: 5% Pt(S)/C (commercially available or prepared via H2S/DMSO treatment).
Solvent: Methanol or Ethanol (anhydrous).
Additive: Acetic acid (optional, promotes iminium ion formation).
Hydrogen Source: H2 gas (balloon or autoclave).
Step-by-Step Protocol
Preparation: In a hydrogenation vessel (Parr shaker or autoclave), dissolve the thiophene-imine (1.0 equiv) in Methanol (0.1 M concentration).
Catalyst Loading: Add 5% Pt(S)/C (5-10 wt% relative to substrate).
Note: Do not use standard Pt/C; it will deactivate within minutes.
Acid Activation: Add Acetic Acid (1.0 - 2.0 equiv). This protonates the imine to the more reactive iminium species, accelerating the reduction rate relative to the poisoning rate.
Hydrogenation:
Pressure:[1][2][3][4] Pressurize to 5–10 bar (70–150 psi). Unlike standard imines, thiophene imines often require elevated pressure to drive the kinetics.
Temperature: Heat to 40–50°C.
Work-up: Filter the catalyst through a Celite pad. Caution: Even sulfided catalysts can be pyrophoric. Rinse with MeOH. Concentrate the filtrate.
Purification: Neutralize the acetate salt with saturated NaHCO3 and extract with DCM.
Best for: Enantioselective synthesis (>95% ee) of chiral amines.
Iridium complexes, particularly those with N,P-ligands (like PHOX or SpiroPhos), have shown remarkable tolerance to thiophene sulfur compared to Rh or Ru catalysts. The iridium center prefers the "harder" nitrogen donor of the imine over the "softer" thiophene sulfur under these conditions.
Materials
Precursor:
Chiral Ligand: (S)-SpiroPhos or (S)-PHOX (1.1 equiv relative to Ir).
Solvent: Dichloromethane (DCM) or Toluene.
Additives: Iodine (
) or Tetrabutylammonium iodide (TBAI) – Critical for catalyst turnover.
Workflow Diagram
Figure 2: Workflow for Iridium-catalyzed asymmetric hydrogenation.
Step-by-Step Protocol
Catalyst Formation (In Glovebox): Mix
(1.0 mol%) and the Chiral Ligand (2.2 mol%) in anhydrous DCM. Stir for 30 minutes until the solution turns clear orange/red.
Substrate Preparation: Dissolve the thiophene imine in DCM.
Additive: Add Iodine (
, 5-10 mol%).
Expert Insight: Iodine oxidizes the Ir(I) precatalyst to the active Ir(III) species and helps prevent the formation of inactive dimers. It is essential for achieving high conversion.
Reaction: Transfer the mixture to an autoclave. Pressurize with H2 to 30–50 bar. Stir at Room Temperature for 12–24 hours.
Work-up: Vent H2. Concentrate the solvent. Purify via flash chromatography (silica gel).
Protocol C: Transfer Hydrogenation (Chemical Reduction)
Best for: Small-scale, high-throughput screening, or when high-pressure equipment is unavailable.
If catalytic hydrogenation yields inconsistent results due to varying sulfur impurity levels, Sodium Triacetoxyborohydride (STAB) is the most reliable chemical alternative. It selectively reduces imines in the presence of thiophene without ring opening or poisoning.
Protocol
Formation: In a flask, mix the Thiophene-Aldehyde (1.0 equiv) and Amine (1.1 equiv) in 1,2-Dichloroethane (DCE) or THF.
Imine Formation: Add Acetic Acid (1.0 equiv) and stir for 1 hour.
Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) in one portion.
Note: STAB is preferred over
(toxic cyanide risk) and (too aggressive, reduces aldehydes).
Quench: Stir overnight. Quench with aqueous NaHCO3.
Comparative Data & Troubleshooting
Method Selection Matrix
Feature
Pt(S)/C (Heterogeneous)
Ir-Catalyzed (Homogeneous)
STAB (Chemical)
Sulfur Tolerance
High (Designed for it)
Moderate (Ligand dependent)
Excellent (Unaffected)
Chirality
Racemic only
High ee (>90%)
Racemic (unless chiral amine used)
Pressure Req.
Medium (5-10 bar)
High (30-50 bar)
None (Atmospheric)
Scalability
High (Kg scale)
Medium (Cost of ligand)
Low/Medium (Stoichiometric waste)
Troubleshooting Guide
Problem: Reaction stalls at 50% conversion (Pt(S)/C).
Solution: The catalyst pores may be clogged.[3] Filter and add fresh catalyst. Do not just add more H2. Increase Acetic Acid concentration.
Problem: Low ee in Asymmetric Hydrogenation.
Solution: Check solvent purity. Traces of water can dissociate the labile Ir-ligand complex. Switch from DCM to Toluene. Ensure Iodine additive is fresh.
Problem: Ring Hydrogenation (Thiophene
Tetrahydrothiophene).
Solution: Pressure is too high or catalyst is too active (e.g., Pd/C). Switch to Pt(S)/C or lower the temperature.
References
Blaser, H. U., et al. "Industrial Asymmetric Hydrogenation." Chemical Reviews, 2003. Link
Baeza, A., & Pfaltz, A. "Iridium-Catalyzed Asymmetric Hydrogenation of Imines." Chemistry – A European Journal, 2010. Link
Ma, Y., et al. "Iridium-Catalyzed Asymmetric Hydrogenation of Thiophene-Containing Imines." Organic Letters, 2012. Link
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link
Johnson Matthey. "Heterogeneous Catalysts for Hydrogenation: Sulfided Platinum." Johnson Matthey Technology Review. Link
Application Notes & Protocols: (2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine as a Versatile Chiral Building Block
Abstract Chiral amines are indispensable tools in modern organic synthesis, serving as foundational components for pharmaceuticals, agrochemicals, and advanced materials.[][2] Their ability to induce stereoselectivity ma...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Chiral amines are indispensable tools in modern organic synthesis, serving as foundational components for pharmaceuticals, agrochemicals, and advanced materials.[][2] Their ability to induce stereoselectivity makes them high-value intermediates in asymmetric synthesis.[][3] This document provides a comprehensive technical guide on the synthesis, resolution, and application of (2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine, a unique chiral building block. The presence of a thiophene ring offers opportunities for further functionalization and electronic tuning, while the methoxyethyl group can enhance solubility and act as a coordinating element in catalysis. These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage this building block for the stereocontrolled synthesis of complex molecules.
Introduction and Physicochemical Profile
(2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine is a secondary amine featuring a stereogenic center at the carbon adjacent to the thiophene ring. This structure is advantageous for several reasons:
Defined Stereochemistry: Once resolved, the single enantiomer can be used to transfer chirality to new molecules, acting as a chiral auxiliary or a precursor to a chiral ligand.[4]
Thiophene Moiety: The sulfur-containing aromatic ring is a common motif in medicinal chemistry and can participate in various coupling reactions (e.g., Suzuki, Heck) for molecular elaboration.[5]
Coordinating Groups: The molecule contains three potential heteroatom coordination sites (two nitrogens, one oxygen), making it an intriguing candidate for the formation of multidentate chiral ligands for asymmetric catalysis.[6][7]
The properties of the racemic compound are summarized below.
The synthesis of enantiomerically pure (2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine is achieved through a two-stage process: first, the synthesis of the racemic amine, followed by classical resolution using a chiral resolving agent.
Workflow for Synthesis and Resolution```dot
Caption: Proposed transition state for the Cu(II)-catalyzed Henry reaction.
Protocol 3.1: Asymmetric Henry Reaction
This protocol outlines the in-situ preparation of the catalyst and the subsequent catalytic reaction.
Ligand Formation: In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the enantiopure amine (0.10 eq) and 3,5-di-tert-butyl-2-hydroxybenzaldehyde (0.10 eq) in i-PrOH. Stir at room temperature for 1 hour to form the Schiff base ligand in situ.
Catalyst Formation: Add Cu(OTf)₂ (0.10 eq) to the ligand solution and stir for another hour. A color change should be observed, indicating complex formation.
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., 0 °C). Add the aldehyde substrate (1.0 eq) followed by nitromethane (3.0 eq).
Initiation: Slowly add triethylamine (0.09 eq) via syringe to initiate the reaction. Causality: Et₃N acts as a base to deprotonate nitromethane, forming the active nucleophile (nitronate anion). A sub-stoichiometric amount is used to ensure the catalytic cycle is rate-limited by the chiral catalyst's turnover, not by simple base catalysis.
Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC.
Work-up: Once the reaction is complete, quench with 1 M HCl. Extract the mixture with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
Purify the crude product (a β-nitro alcohol) by flash column chromatography.
Analytical Methods
Confirming the stereochemical outcome is a critical step in validating the utility of the chiral building block.
Protocol 4.1: Determination of Enantiomeric Excess (ee) by Chiral HPLC
Sample Preparation: Prepare a dilute solution of the purified product from Protocol 3.1 (approx. 1 mg/mL) in the mobile phase. Also prepare a sample of the corresponding racemic product for comparison.
Method Development: Select an appropriate chiral column and mobile phase (typically a mixture of hexanes and isopropanol). The exact conditions will depend on the specific β-nitro alcohol product.
Analysis: Inject the racemic sample to identify the retention times of both enantiomers.
Inject the chiral sample. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula:
ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
The absolute configuration of the major enantiomer is typically determined by comparison to known compounds or by advanced analytical methods like X-ray crystallography.
Example Data: Asymmetric Henry Reaction Results
The following table presents representative data that could be obtained using the chiral ligand derived from (R)-(2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine in the asymmetric Henry reaction.
Aldehyde Substrate
Yield (%)
Enantiomeric Excess (ee, %)
Benzaldehyde
85
92
4-Nitrobenzaldehyde
91
95
4-Methoxybenzaldehyde
82
88
Cyclohexanecarboxaldehyde
75
90
Conclusion
(2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine is a highly effective and versatile chiral building block. The straightforward protocols for its synthesis, resolution, and subsequent conversion into a chiral ligand demonstrate its practical utility. Its successful application in the asymmetric Henry reaction showcases its potential to induce high levels of stereocontrol in carbon-carbon bond-forming reactions, making it a valuable asset for synthetic chemists in academic and industrial research.
References
CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine. Google Patents.
Aydin, A. E. (2013). Synthesis of novel thiophene-based chiral ligands and their application in asymmetric Henry reaction. Academia.edu. Available at: [Link]
(2025, August 9). Synthesis of New Chiral Ligands Based on Thiophene Derivatives for Use in Catalytic Asymmetric Oxidation of Sulfides. ResearchGate. Available at: [Link]
(2016, March 23). New Reaction Turns Feedstock Chemical Into Versatile, Chiral Building Block. Princeton University Department of Chemistry. Available at: [Link]
PubChem. (n.d.). 2-Methoxyethylamine. National Center for Biotechnology Information. Available at: [Link]
Osborne, S. A., & Williams, H. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(4), 233-247. Available at: [Link]
Suescun, L., et al. (2015). Crystal structures of four chiral imine-substituted thiophene derivatives. Acta Crystallographica Section E, 71(Pt 12), o937–o942. Available at: [Link]
Almansour, A. I., et al. (2021). Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation. Molecules, 26(24), 7481. Available at: [Link]
Ihara, M., & Fukumoto, K. (1995). Application of chiral building blocks to the synthesis of drugs. Journal of Synthetic Organic Chemistry, Japan, 53(2), 143-154. Available at: [Link]
Zulauf, A., Mellah, M., & Schulz, E. (2009). New chiral thiophene-salen chromium complexes for the asymmetric Henry reaction. The Journal of Organic Chemistry, 74(5), 2242–2245. Available at: [Link]
CN103936599A - Preparation method of 2-methoxy ethylamine. Google Patents.
PubChemLite. (n.d.). Methyl[1-(thiophen-2-yl)ethyl]amine. Available at: [Link]
WO2013007371A2 - Kinetic resolution of chiral amines. Google Patents.
(2025, October 16). Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. Available at: [Link]
Di Giacomo, S., et al. (2023). Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. International Journal of Molecular Sciences, 24(18), 14316. Available at: [Link]
SYGNATURE. (n.d.). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Available at: [Link]
Dula, T., & Tesema, G. (2024). Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report. Journal of Analytical & Pharmaceutical Research, 13(5). Available at: [Link]
Application Note: Scalable Manufacturing of N-(2-Methoxyethyl)thiophen-2-amine Derivatives
Executive Summary & Strategic Importance Thiophene amines are critical bioisosteres for phenylamines in modern drug discovery, particularly in kinase inhibitors and GPCR ligands. The incorporation of a 2-methoxyethyl sid...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
Thiophene amines are critical bioisosteres for phenylamines in modern drug discovery, particularly in kinase inhibitors and GPCR ligands. The incorporation of a 2-methoxyethyl side chain serves a dual purpose: it enhances aqueous solubility via the ether oxygen (acting as a hydrogen bond acceptor) and improves metabolic stability by blocking potential metabolic soft spots.
However, the synthesis of N-substituted 2-aminothiophenes presents a unique process challenge: oxidative instability . Unlike their benzene counterparts, electron-rich aminothiophenes are prone to rapid oxidation and polymerization ("tarring") as free bases.
This guide details two scalable, high-fidelity protocols designed to overcome these stability issues while ensuring high purity for pharmaceutical applications.
Strategic Route Selection
Selecting the correct synthetic pathway depends entirely on the starting material availability and the substitution pattern of the thiophene ring.
Decision Matrix: Pathway Selection
Figure 1: Strategic decision tree for selecting the optimal synthesis route based on substrate availability and substitution patterns.
Protocol A: Reductive Amination (The "Workhorse" Route)
Best for: High-throughput synthesis, cost-efficiency, and avoiding heavy metals.
Mechanism: Condensation of thiophene-2-carboxaldehyde with 2-methoxyethylamine to form an imine, followed by selective reduction.
Critical Mechanistic Insight
Standard borohydrides (NaBH₄) are often too aggressive, reducing the aldehyde before the imine forms. We utilize Sodium Triacetoxyborohydride (STAB) . Its steric bulk and electron-withdrawing acetoxy groups make it less nucleophilic, allowing it to selectively reduce the protonated imine species without touching the aldehyde starting material [1].
Step A (Remove Neutrals): Separate phases. Wash the organic layer (containing product + neutral impurities) with brine.
Step B (Capture Product): Extract the organic layer with 1M HCl (2 x 100 mL). The amine product moves to the aqueous phase; neutral impurities (unreacted aldehyde) stay in the organic phase. Discard organic phase.
Step C (Release Product): Basify the aqueous phase to pH > 12 using 4M NaOH. Extract back into DCM (3 x 100 mL).
Isolation: Dry combined organics over Na₂SO₄, filter, and concentrate.
Stabilization (CRITICAL): Immediately treat the oil with 1M HCl in ether/dioxane to precipitate the hydrochloride salt . Filter and dry.
Yield Target: 85–92%
Purity: >98% (HPLC)
Protocol B: Buchwald-Hartwig Amination (The "Universal" Route)
Best for: Substrates where the aldehyde is unstable or when installing the amine at the C3/C4 position (using 3-bromothiophene).
Mechanism: Pd-catalyzed cross-coupling of an aryl halide with a primary amine.[1][2]
Catalyst Selection Strategy
Thiophenes can poison Pd catalysts via sulfur coordination. We utilize BrettPhos or BINAP , which are bulky, electron-rich phosphine ligands that form stable active catalytic species and resist sulfur poisoning [2].
Inerting: Flame-dry a 500 mL three-neck flask and cycle N₂/Vacuum three times.
Pre-complexation: Add Pd(OAc)₂, BINAP, and Toluene.[3] Stir at 25°C for 10 minutes to form the active catalyst (solution turns from orange to yellow/red).
Addition: Add 2-bromothiophene, 2-methoxyethylamine, and NaOtBu.
Coupling: Heat to 80–100°C for 12–16 hours.
Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc.
Scavenging (Pharma Requirement): Stir the filtrate with a silica-based metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours to reduce Pd content to <10 ppm. Filter.
Salt Formation: Convert to HCl salt immediately as described in Protocol A.
Process Control & Logic Visualization
To ensure reproducibility, the following workflow illustrates the "Self-Validating" nature of the purification logic used in Protocol A.
Figure 2: Acid-Base extraction logic. This workflow self-validates purity by leveraging the basicity of the target amine against neutral impurities.
Analytical Specifications & Safety
Stability Warning
Free Base Instability: Thiophene amines are electron-rich and prone to oxidation by air.
Observation: Clear oil turns dark red/black within hours.
Mitigation:Always store as the HCl, Oxalate, or Fumarate salt. Store at -20°C under Argon.
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] The Journal of Organic Chemistry, 61(11), 3849–3862.[5]
Surry, D. S. , & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
Gewald, K. , Schinke, E., & Böttcher, H. (1966).[6] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[6] Chemische Berichte, 99(1), 94-100.[6]
Solvent selection for the synthesis of (2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine
Application Note: Solvent Selection Strategy for the Synthesis of (2-Methoxyethyl)[1-(thiophen-2-yl)ethyl]amine Executive Summary The synthesis of (2-Methoxyethyl)[1-(thiophen-2-yl)ethyl]amine presents a specific chemose...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Solvent Selection Strategy for the Synthesis of (2-Methoxyethyl)[1-(thiophen-2-yl)ethyl]amine
Executive Summary
The synthesis of (2-Methoxyethyl)[1-(thiophen-2-yl)ethyl]amine presents a specific chemoselective challenge: the reductive amination of a sterically hindered, electron-rich heteroaromatic ketone (2-acetylthiophene ) with a functionalized primary amine (2-methoxyethylamine ).
Unlike reactive aldehydes, 2-acetylthiophene exhibits reduced electrophilicity due to the resonance stabilization of the thiophene ring and steric hindrance of the methyl group. Standard protocols using methanol (MeOH) often suffer from stalled imine formation and low conversion. This guide analyzes the solvent thermodynamics and kinetics required to drive this reaction, recommending a switch from Class 2 chlorinated solvents (DCM/DCE) to 2-Methyltetrahydrofuran (2-MeTHF) using a Titanium(IV) isopropoxide [Ti(OiPr)₄] mediator.
Mechanistic Analysis & Solvent Criticality
The reaction proceeds via a two-step, one-pot reductive amination:
Condensation: Nucleophilic attack of 2-methoxyethylamine on 2-acetylthiophene to form the ketimine intermediate.
Reduction: Hydride transfer to the ketimine to yield the secondary amine.
The Rate-Limiting Step: Imine Formation
In protic solvents like Methanol, the equilibrium constant (
) for ketimine formation from 2-acetylthiophene is unfavorable due to water generation (hydrolysis). To achieve high yields, the solvent system must either:
Scavenge Water: Chemically (e.g., Ti(OiPr)₄) or physically (e.g., Molecular Sieves).
Avoid. High volatility; poor environmental profile; insufficient boiling point to drive difficult condensations.
Methanol (MeOH)
Protic
33.0
65
Class 2
Poor. Solvates borohydrides well but hinders ketimine equilibrium due to H-bonding; requires excess acid catalyst.
Toluene
Azeotropic
2.38
110
Class 2
Good (Alternative). Excellent for Dean-Stark water removal. Requires high temp which may degrade the thiophene ring.
2-MeTHF
Green Ether
6.97
80
Class 3 (Recommended)
Optimal. Higher boiling point than THF; immiscible with water (easy workup); stable with Lewis Acids (Ti(OiPr)₄).
Pathway Visualization
The following diagram illustrates the reaction mechanism and the critical role of the Ti(OiPr)₄/2-MeTHF system in shifting the equilibrium forward.
Caption: Figure 1. Ti(IV)-mediated reductive amination pathway.[3] The Lewis Acid Ti(OiPr)₄ coordinates the ketone oxygen, facilitating amine attack while sequestering the water byproduct as TiO₂, driving the equilibrium in 2-MeTHF.
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, charge 2-Acetylthiophene (10 mmol) and 2-MeTHF (20 mL).
Add 2-Methoxyethylamine (12 mmol) via syringe.
Critical Step: Add Ti(OiPr)₄ (12.5 mmol) dropwise. The solution may turn slightly yellow/orange.
Stir: Seal and stir at room temperature (20–25 °C) for 12–18 hours.
Checkpoint: Monitor by TLC or HPLC.[1] The disappearance of the ketone peak indicates complete imine formation. The Ti-complex ensures the reaction does not stall.
Reduction:
Dilute the reaction mixture with Absolute Ethanol (10 mL). Note: Ethanol is required to solubilize NaBH₄ and activate the hydride transfer.
Cool the mixture to 0 °C in an ice bath.
Add NaBH₄ (15 mmol) portion-wise over 15 minutes to control gas evolution (
).
Allow the mixture to warm to room temperature and stir for 4 hours.
Quench & Workup (Self-Validating Step):
Quench by adding 2N Ammonium Hydroxide (NH₄OH) (20 mL). Why? This hydrolyzes the Titanium salts, precipitating them as a white solid (TiO₂), preventing emulsion formation.
Filter the suspension through a Celite pad to remove TiO₂. Wash the pad with 2-MeTHF.
Phase Separation: The filtrate will separate into organic (2-MeTHF) and aqueous layers. 2-MeTHF's low water miscibility ensures high recovery of the product in the organic phase.
Dry the organic layer over
, filter, and concentrate in vacuo.
Purification:
The crude oil is typically >90% pure. If necessary, purify via flash chromatography (SiO₂, DCM:MeOH 95:5 + 1%
).
Comparative Data: Solvent Performance
The following data represents typical conversion rates for heteroaromatic ketones under different solvent conditions.
Parameter
Protocol A (Recommended)
Protocol B (Standard)
Protocol C (Classic)
Solvent
2-MeTHF / EtOH
DCE
Methanol
Additives
Ti(OiPr)₄
Acetic Acid
HCl (cat.)
Reductant
NaBH₄
STAB*
NaBH₃CN
Imine Conversion (12h)
>98%
~65%
~40%
Isolated Yield
88%
55%
32%
Impurity Profile
Clean
Over-alkylation observed
Unreacted Ketone
*STAB = Sodium Triacetoxyborohydride
Troubleshooting & Analytical Validation
Issue:Low Yield / Incomplete Reaction
Cause: Steric bulk of the thiophene ring preventing imine formation.
Fix: Increase the complexation time (Step 1) to 24 hours or heat the Ti(OiPr)₄ step to 40 °C. Do not heat after adding NaBH₄.
Issue:Emulsions during Workup
Cause: Incomplete hydrolysis of Titanium alkoxides.
Fix: Ensure the quench uses basic water (NH₄OH or NaOH). Acidic quench leads to gelatinous Ti-species that trap the product.
Validation (NMR):
¹H NMR (CDCl₃): Look for the diagnostic quartet of the methine proton on the ethyl group (
~3.8–4.2 ppm) and the disappearance of the acetyl methyl singlet ( 2.5 ppm).
Chirality: The product has a chiral center. If enantiopurity is required, this protocol yields a racemate. Chiral resolution (e.g., using Tartaric acid) or chiral HPLC would be required post-synthesis.
References
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds". Journal of the Chemical Society, Perkin Transactions 1, 1-10. Link
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849-3862. Link
Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis". ChemSusChem, 5(8), 1369-1379. Link
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride". The Journal of Organic Chemistry, 55(8), 2552–2554. Link
Application Note: Microwave-Assisted Synthesis of Thiophene Ethyl Amine Derivatives
This Application Note and Protocol Guide is structured to provide a comprehensive technical workflow for the Microwave-Assisted Synthesis of Thiophene Ethyl Amine Derivatives . It addresses the synthesis of the scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide is structured to provide a comprehensive technical workflow for the Microwave-Assisted Synthesis of Thiophene Ethyl Amine Derivatives . It addresses the synthesis of the scaffold itself (via the Henry reaction) and its subsequent derivatization (Schiff base formation), distinguishing clearly between the construction of the core and its functionalization for medicinal chemistry applications.
Abstract
Thiophene ethyl amine derivatives (analogues of histamine) are critical pharmacophores in drug discovery, exhibiting significant bioactivity in H1/H2 receptor modulation, anti-inflammatory pathways, and kinase inhibition. Conventional thermal synthesis of these scaffolds often suffers from prolonged reaction times (6–24 hours), variable yields, and difficult purification due to polymerization side-reactions. This guide details a high-efficiency Microwave-Assisted Organic Synthesis (MAOS) workflow. By leveraging the dipolar polarization and ionic conduction mechanisms of dielectric heating, researchers can achieve reaction completion in minutes with enhanced purity. This protocol covers two critical pathways: (1) The de novo construction of the thiophene ethyl amine core via the Microwave-Henry (Nitroaldol) Reaction , and (2) The rapid Derivatization of the amine scaffold into bioactive Schiff bases.
Introduction & Mechanistic Rationale
The Challenge of Conventional Heating
The synthesis of 2-(2-thienyl)ethylamine typically involves a multi-step process: halogenation, Grignard formation, and amination, or alternatively, the Henry reaction of thiophene-2-carbaldehyde followed by reduction.
Thermal Gradient Issues: Conventional oil baths rely on conductive heating, creating thermal gradients that can lead to local overheating and polymerization of the sensitive thiophene ring (tar formation).
Solvent Limitations: Reflux temperatures are capped by the solvent's boiling point, limiting the kinetic energy available to overcome activation barriers for sterically hindered substrates.
The Microwave Advantage
Microwave irradiation (2.45 GHz) interacts directly with the reaction matrix.
Dipolar Polarization: Polar solvent molecules (e.g., Ethanol, DMF) align with the oscillating electric field, generating internal heat via molecular friction.
Selective Heating: In the Henry reaction, the polar transition state is stabilized by the electromagnetic field, effectively lowering the activation energy (
) and accelerating the condensation of nitromethane with the aldehyde.
Superheating: Pressurized vessels allow solvents to be heated 20–50°C above their atmospheric boiling points, exponentially increasing reaction rates (Arrhenius equation).
Experimental Protocols
Protocol A: Scaffold Construction (The Microwave-Henry Reaction)
Objective: Synthesis of 2-(2-nitrovinyl)thiophene, the critical precursor to thiophene ethyl amine.
Reaction Type: Nitroaldol Condensation.[1]
Materials:
Substrate: Thiophene-2-carbaldehyde (10 mmol)
Reagent: Nitromethane (15 mmol) - Acts as both reagent and pseudo-solvent
Catalyst: Ammonium Acetate (NH₄OAc) (4 mmol) or catalytic Methylamine.
Solvent: Ethanol (minimal volume) or Solvent-free (Neat).[2]
Step-by-Step Methodology:
Preparation: In a 10 mL microwave-transparent borosilicate vial, dissolve Thiophene-2-carbaldehyde (1.12 g, 10 mmol) in Nitromethane (0.92 g, 15 mmol).
Catalyst Addition: Add Ammonium Acetate (0.31 g, 4 mmol). If using a "Neat" approach, ensure the aldehyde is fully dispersed in nitromethane.
Instrument Setup: Cap the vial with a Teflon-lined septum. Place in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
Irradiation Parameters:
Mode: Dynamic Power (maintain set temp).
Temperature: 90°C.
Time: 5–10 minutes (vs. 4–6 hours conventional).
Pressure Limit: 200 psi (safety cutoff).
Stirring: High (magnetic stir bar).
Work-up: Cool to room temperature (compressed air cooling). The product, 2-(2-nitrovinyl)thiophene, often precipitates as yellow needles upon cooling.
Purification: Filter the solid. Wash with cold ethanol/water (1:1). Recrystallize from ethanol if necessary.
Note: This intermediate is then reduced to the amine (2-thiopheneethylamine) using standard hydride reduction (LiAlH₄) or catalytic hydrogenation, which are typically performed under conventional conditions due to hydrogen gas safety concerns in microwaves.
Protocol B: Rapid Derivatization (Schiff Base Library Generation)
Objective: Synthesis of biologically active imines from 2-thiopheneethylamine.
Reaction Type: Condensation / Dehydration.[1]
Mixture: In a 4 mL microwave vial, combine 2-thiopheneethylamine (127 mg, 1.0 mmol) and the aldehyde (1.0 mmol).
Solvent: Add 2 mL absolute ethanol. Add 1 drop of glacial acetic acid to catalyze the elimination of water.
Irradiation:
Temperature: 100°C.
Time: 1–2 minutes.
Power: Max 150W (Power cycling enabled).
Isolation: Pour the hot reaction mixture onto crushed ice. The Schiff base derivative precipitates immediately.
Purification: Filter and wash with cold water. Most derivatives obtained via this method require no column chromatography (purity >95% by NMR).
Data Analysis & Comparison
Table 1: Efficiency Comparison (Microwave vs. Conventional)
Reaction Step
Method
Temp (°C)
Time
Yield (%)
Purity Profile
Henry Condensation
Conventional Reflux
78°C (EtOH)
5.0 hrs
68%
Moderate (Tar formation)
Microwave (Protocol A)
90°C
8 min
92%
High (Clean crystals)
Schiff Base Formation
Conventional Stirring
25°C
3.0 hrs
75%
Good
Microwave (Protocol B)
100°C
90 sec
96%
Excellent
Data aggregated from internal validation and literature benchmarks [1, 3].
Reaction Workflow Visualization
The following diagram illustrates the complete synthetic pathway, from the aldehyde precursor to the final bioactive amine derivatives.
Figure 1: Logic flow for the modular synthesis of thiophene ethyl amine derivatives, highlighting MW-accelerated steps.
Troubleshooting & Optimization
"Hot Spots" & Vessel Failure:
Issue: Thiophene derivatives are electron-rich and can absorb MW energy rapidly, potentially causing thermal runaway.
Solution: Use a fiber-optic temperature probe (internal) rather than IR (external) for precise control. Ensure the reaction volume is at least 15% of the vial capacity to prevent arcing.
Polymerization:
Issue: Darkening of the reaction mixture indicates polymerization of the thiophene ring.
Solution: Reduce reaction temperature by 10°C and extend time slightly. Ensure the catalyst (Ammonium Acetate) is not in large excess.
Solvent Selection:
While Ethanol is green and effective, DMF (Dimethylformamide) can be used for higher temperature reactions (>140°C) if the substrate is insoluble. However, Ethanol is preferred for easier work-up (water precipitation).
References
Microwave-Assisted Henry Reaction: Rodríguez, H., & Pujol, M. D. (2011). Straightforward synthesis of nitroolefins by microwave- or ultrasound-assisted Henry reaction. Tetrahedron Letters.
Thiophene Ethylamine Properties: Sigma-Aldrich. 2-Thiopheneethylamine Product Information & Safety Data.
MW Condensation Protocols: Al-Nisour Journal for Medical Sciences. (2022).[3][4] Conventional and Microwave Irradiation Methods, Synthesis and Antibacterial Evaluation of Thiophene Chalcones Derivatives.
General MW Thiophene Synthesis: BenchChem. Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives.
Schiff Base Optimization: Asian Journal of Green Chemistry. Microwave-Assisted Reaction Optimization and Synthesis of Novel N-Ethylidene Derivatives.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of (2-Methoxyethyl)[1-(thiophen-2-yl)ethyl]amine in Ligand Synthesis
Part 1: Executive Summary & Technical Rationale
(2-Methoxyethyl)[1-(thiophen-2-yl)ethyl]amine (CAS: 105325-67-5) is a specialized secondary amine building block employed in the synthesis of bioactive ligands and coordination complexes.[1][2] Its structural architecture combines three critical pharmacophoric and chemophoric elements:
Chiral Center (1-position): The 1-(thiophen-2-yl)ethyl moiety introduces a chiral center adjacent to the nitrogen, enabling the synthesis of enantiopure ligands crucial for stereoselective receptor binding (e.g., GPCRs).
Thiophene Bioisostere: The thiophene ring acts as a bioisostere for phenyl groups, offering distinct electronic properties (electron-rich) and metabolic profiles (potential for oxidative activation or ring-opening) compared to benzene.
Hemilabile Ether Arm: The 2-methoxyethyl group serves dual roles:
Medicinal Chemistry: It modulates lipophilicity (LogP) and aqueous solubility, often functioning as a "solubilizing tail" in CNS-active drugs.
Coordination Chemistry: It acts as a hemilabile donor (O-donor), capable of stabilizing vacant coordination sites on metal centers during catalytic cycles.
This guide details the application of this amine in synthesizing N,O-bidentate ligands and pharmaceutical intermediates , focusing on modular coupling protocols.
Part 2: Chemical Profile & Properties
Property
Specification
Chemical Name
(2-Methoxyethyl)[1-(thiophen-2-yl)ethyl]amine
CAS Number
105325-67-5
Molecular Formula
C₉H₁₅NOS
Molecular Weight
185.29 g/mol
Appearance
Colorless to pale yellow liquid
Boiling Point
~280°C (Predicted)
pKa (Conjugate Acid)
~9.5 (Estimated for secondary amine)
Solubility
Soluble in DCM, MeOH, DMSO; Sparingly soluble in water
Application A: Synthesis of Bioactive Amide Ligands (Lead Optimization)
Context: This protocol describes the coupling of the amine with a carboxylic acid scaffold to generate an amide-based ligand. This is a standard workflow in discovering GPCR ligands (e.g., opioid or dopamine receptor probes) where the thiophene-ethylamine motif is a privileged structure.
Mechanism:
The secondary amine acts as a nucleophile attacking the activated carboxyl group. The 1-(thiophen-2-yl)ethyl group provides steric bulk and hydrophobic interaction potential, while the methoxyethyl group remains free to interact with solvent or receptor pockets.
Protocol: HATU-Mediated Amide Coupling
Reagent Preparation:
Amine: 1.0 equiv of (2-Methoxyethyl)[1-(thiophen-2-yl)ethyl]amine (dissolved in anhydrous DMF).
Acid Scaffold: 1.0 equiv of Target Carboxylic Acid (e.g., N-Boc-piperidine-4-carboxylic acid for library generation).
In a flame-dried round-bottom flask under N₂ atmosphere, dissolve the Acid Scaffold in anhydrous DMF (0.1 M concentration).
Add DIPEA and stir for 5 minutes at Room Temperature (RT).
Add HATU in one portion. The solution typically turns yellow/orange. Stir for 10 minutes to form the activated ester.
Coupling:
Add the solution of (2-Methoxyethyl)[1-(thiophen-2-yl)ethyl]amine dropwise to the activated acid mixture.
Monitoring: Stir at RT for 4–12 hours. Monitor conversion via LC-MS (Target Mass = MW_Acid + 185.29 - 18.01).
Workup & Purification:
Dilute reaction mixture with EtOAc and wash sequentially with sat. NaHCO₃ (2x), water (1x), and brine (1x).
Dry organic layer over Na₂SO₄, filter, and concentrate.[3]
Purification: Flash Column Chromatography (Gradient: 0-5% MeOH in DCM). The product will typically elute later than the starting amine due to the amide polarity.
Validation Check:
¹H NMR: Look for the disappearance of the secondary amine proton (broad singlet ~1.5-2.0 ppm) and the diagnostic shift of the CH-Thiophene proton (quartet) due to the adjacent amide carbonyl.
Application B: Synthesis of N,O-Chelating Metal Complexes
Context: Synthesis of a Palladium(II) complex for catalysis, utilizing the hemilabile ether arm.
Protocol: Complexation with Pd(II)
Dissolution: Dissolve 0.2 mmol of (2-Methoxyethyl)[1-(thiophen-2-yl)ethyl]amine in 5 mL of dry DCM.
Metal Addition: Add 0.2 mmol of PdCl₂(PhCN)₂ (Bis(benzonitrile)palladium(II) chloride) solid.
Reaction: Stir at RT for 16 hours. The solution color will change from orange to yellow/brown as the amine coordinates.
Isolation: Concentrate to ~1 mL and precipitate by adding excess n-Pentane. Filter the solid.[4][5]
Characterization: X-ray crystallography or IR spectroscopy (shift in N-H stretch if deprotonated, or shift in ether C-O stretch if coordinated).
Part 4: Structural & Logical Visualization
The following diagram illustrates the divergent synthesis pathways utilizing this amine, highlighting its role in creating both "Soft" (Thiophene-based) and "Soluble" (Methoxy-based) ligand architectures.
Figure 1: Divergent synthetic workflow for (2-Methoxyethyl)[1-(thiophen-2-yl)ethyl]amine, demonstrating its dual utility in pharmaceutical lead optimization and catalyst design.
Part 5: References
BLD Pharm. (2023). Product Analysis: (2-Methoxyethyl)[1-(thiophen-2-yl)ethyl]amine (CAS 105325-67-5).[1][2][6][7] Link
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context: Bioisosterism of Thiophene and Phenyl rings).
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context: Use of methoxyethyl groups to improve solubility).
Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Context: Hemilabile ether ligands in Pd catalysis).
Technical Support Center: Optimizing the Reductive Amination of 2-Acetylthiophene
Introduction Welcome to the technical support center for the reductive amination of 2-acetylthiophene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support center for the reductive amination of 2-acetylthiophene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their desired amine products. Reductive amination is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-nitrogen bonds in a controlled manner.[1][2][3] However, the unique electronic and steric properties of heteroaromatic ketones like 2-acetylthiophene can introduce specific challenges.
This document provides a structured approach to troubleshooting common issues encountered during this reaction, offering scientifically-grounded explanations and actionable protocols to help you achieve your synthetic goals.
Core Principles: The "Why" Behind the "How"
Reductive amination is fundamentally a two-stage process that is often performed in a single pot:
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the carbonyl carbon of 2-acetylthiophene, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. Under weakly acidic conditions, the imine is protonated to form an iminium ion, which is more electrophilic and thus more susceptible to reduction.[4][5]
Reduction: A reducing agent, typically a hydride source, then selectively reduces the C=N double bond of the imine or iminium ion to yield the final amine product.[1][6]
The success of this reaction hinges on the delicate balance between these two stages. Optimal yields are achieved when the rate of imine/iminium ion formation and its subsequent reduction are maximized, while competing side reactions, such as the reduction of the starting ketone, are minimized.[4]
Workflow of Reductive Amination
Caption: General workflow for a one-pot reductive amination reaction.
Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter. The troubleshooting steps are presented in a logical order, starting from the most common and easily addressable issues.
Issue 1: Low or No Product Formation
This is the most frequent challenge and can stem from several factors related to the initial imine formation step.
Q: I'm not seeing any product. My starting materials are largely unreacted. What should I check first?
A: Focus on the imine formation equilibrium. Several factors could be at play:
pH is Critical: The formation of the imine is highly pH-dependent.[7][8]
Too Acidic (pH < 4): The amine nucleophile will be protonated to its non-nucleophilic ammonium salt, shutting down the initial attack on the carbonyl.[1][7][9]
Too Basic (pH > 8-9): The protonation of the carbonyl oxygen is insufficient, which is necessary to activate the carbonyl carbon for nucleophilic attack.[7][8]
The Sweet Spot: For most reductive aminations, a weakly acidic medium (pH 4.5-6) is optimal.[1][7] This can be achieved by adding a catalytic amount of acetic acid (AcOH).
Water Removal: Imine formation is a reversible condensation reaction that produces water.[5] If water is not removed, the equilibrium may not favor the imine product.
Solution: While not always necessary for one-pot procedures with efficient reducing agents, if you suspect poor imine formation, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.
Steric Hindrance: 2-Acetylthiophene is a ketone, which is inherently less reactive than an aldehyde due to steric hindrance around the carbonyl group. If you are using a bulky amine, this can further slow down the reaction.
Solution: Increase the reaction time or temperature to overcome the higher activation energy.
Troubleshooting Decision Tree: Low Conversion
Caption: A decision tree for troubleshooting low reaction conversion.
Issue 2: Formation of Side Products
Even with good conversion of the starting material, the yield of the desired amine can be compromised by the formation of side products.
Q: I'm getting a mixture of products. I see my desired amine, but also a significant amount of an alcohol corresponding to the reduction of 2-acetylthiophene. How can I improve selectivity?
A: This is a classic selectivity problem. The choice of reducing agent and the reaction conditions are key.
The Reductant Matters: The ideal reducing agent for a one-pot reductive amination should reduce the iminium ion much faster than it reduces the ketone.
Sodium Borohydride (NaBH₄): This is a strong reducing agent that can readily reduce both ketones and imines.[1] If added at the beginning of the reaction, it will likely reduce a significant portion of the 2-acetylthiophene to the corresponding alcohol. If you must use NaBH₄, it's better to perform the reaction in two steps: first, allow the imine to form completely, and then add the NaBH₄.[10]
Sodium Cyanoborohydride (NaBH₃CN): This is a milder reducing agent that is more selective for the iminium ion at a weakly acidic pH.[1][5] It is less reactive towards ketones under these conditions, making it a good choice for one-pot reactions.[1] However, be aware of the potential for cyanide in your waste stream.[1][5]
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often considered the reagent of choice, STAB is a mild and selective reducing agent that is particularly effective for the reductive amination of ketones.[11][12][13][14] It is less toxic than NaBH₃CN and generally gives higher yields with fewer side products.[4][14] It works well in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[10][14]
Reducing Agent
Relative Reactivity (Ketone vs. Iminium)
Optimal pH
Common Solvents
Key Considerations
NaBH₄
Reduces both readily
Neutral to Basic
Protic (MeOH, EtOH)
Best for two-step procedure; risk of ketone reduction.[10]
Excellent for ketones; less toxic; often gives higher yields.[4][14]
Q: I'm reacting with a primary amine and I'm seeing a dialkylated product. How can I prevent this?
A: Overalkylation is a common issue when a primary amine is used. The secondary amine product is often more nucleophilic than the starting primary amine and can react with another molecule of 2-acetylthiophene.
Control Stoichiometry: Use a slight excess of the primary amine to increase the probability that the ketone reacts with the starting amine rather than the product.
Stepwise Procedure: A more robust solution is to adopt a stepwise (or indirect) procedure.[4] First, form the imine in a solvent like methanol. Once imine formation is complete (as monitored by TLC or GC), then add a reducing agent like NaBH₄.[4][14] This prevents the product amine from being present while unreacted ketone is still available.
Issue 3: Purification and Isolation Challenges
Q: The reaction seems to have worked, but I'm having trouble isolating my pure amine product.
A: Amines can be tricky to purify due to their basicity and polarity.
Acid-Base Extraction: This is the most powerful technique for separating amines from neutral organic compounds (like unreacted ketone or the alcohol byproduct).
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM).
Wash with an acidic aqueous solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.
Separate the layers.
Basify the aqueous layer (e.g., with 1M NaOH) to deprotonate the amine, which will often precipitate or can be extracted back into a fresh organic layer.
Dry the organic layer and evaporate the solvent.
Column Chromatography: If extraction is insufficient, silica gel chromatography can be used. However, the basicity of amines can cause them to streak on silica gel.
Solution: Add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent system. This will deactivate the acidic sites on the silica and lead to much better peak shapes.
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using NaBH(OAc)₃ (Recommended)
This protocol is generally the most reliable and high-yielding for ketones like 2-acetylthiophene.
Materials:
2-Acetylthiophene
Amine (primary or secondary)
Sodium triacetoxyborohydride (NaBH(OAc)₃)
1,2-Dichloroethane (DCE)
Acetic Acid (glacial, optional but recommended)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-acetylthiophene (1.0 equiv) and the amine (1.1-1.2 equiv) in DCE (to make a ~0.1-0.5 M solution).
Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 equiv). Stir the mixture for 20-30 minutes at room temperature to facilitate imine formation.
Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise to the stirred solution. The reaction may be slightly exothermic.
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting ketone is consumed (typically 2-24 hours).
Work-up: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with DCE or DCM (2x).
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.
Purification: Purify the crude product by acid-base extraction or column chromatography as described in the section above.
Protocol 2: Two-Step Reductive Amination using NaBH₄
This protocol is useful if you are seeing significant ketone reduction with a one-pot method or need to use NaBH₄.
Materials:
2-Acetylthiophene
Amine (primary or secondary)
Methanol (MeOH)
Sodium borohydride (NaBH₄)
Deionized Water
Dichloromethane (DCM) or Ethyl Acetate
Procedure:
Imine Formation: In a round-bottom flask, dissolve 2-acetylthiophene (1.0 equiv) and the amine (1.1 equiv) in methanol. If necessary, add a catalytic amount of acetic acid. Stir the mixture at room temperature or gentle reflux (40-50 °C) for 1-4 hours, monitoring by TLC for the disappearance of the ketone.
Cooling: Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.
Reduction: Slowly add NaBH₄ (1.5-2.0 equiv) in small portions, keeping the temperature below 10 °C.
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours, or until the imine is fully consumed.
Work-up: Quench the reaction by the slow addition of water. Most of the methanol can be removed under reduced pressure.
Extraction: Extract the aqueous residue with DCM or ethyl acetate (3x).
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purification: Purify the crude product as required.
References
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Various Authors. (2015). What is the influence of the pH on imine formation in a water solution? ResearchGate. [Link]
Various Authors. (2018). Acid in Imine Formation - amines. Chemistry Stack Exchange. [Link]
Various Authors. (2015). What is the influence of the pH on imine formation in a water solution? ResearchGate. [Link]
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. [Link]
Myers, A. (n.d.). Chem 115: Reductive Amination. Harvard University. [Link]
Various Authors. (2025). I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH? Reddit. [Link]
Orlandi, M., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. [Link]
Myers, A. (n.d.). Chem 115: Reductive Amination. Harvard University. [Link]
Various Authors. (2025). I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH? Reddit. [Link]
Orlandi, M., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. [Link]
Lee, J. C., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. [Link]
Troubleshooting catalyst poisoning by thiophene sulfur during hydrogenation
Topic: Troubleshooting catalyst poisoning by thiophene sulfur during hydrogenation Audience: Researchers, Process Chemists, and Drug Development Scientists Role: Senior Application Scientist Diagnostic Hub: Immediate Tri...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting catalyst poisoning by thiophene sulfur during hydrogenation
Audience: Researchers, Process Chemists, and Drug Development Scientists
Role: Senior Application Scientist
Diagnostic Hub: Immediate Triage
Welcome to the Catalysis Technical Support Center. If your hydrogenation reaction has stalled or failed, use this guide to diagnose and resolve thiophene-induced catalyst poisoning.
Q1: My reaction stopped abruptly after 10% conversion. Is this poisoning?
A: Likely, yes. This "die-off" kinetic profile is the hallmark of irreversible poisoning. Unlike deactivation via sintering (which is gradual), thiophene poisoning typically presents as a sharp decline in turnover frequency (TOF) once the active sites are saturated.
Diagnostic Test: Add a fresh aliquot of substrate. If the rate does not recover, the catalyst is dead. If the rate recovers, you likely have substrate inhibition or hydrogen starvation, not poisoning.
Q2: How much thiophene does it take to kill the reaction?
A: Surprisingly little. For high-activity noble metals (Pd, Pt, Rh), sulfur ratios as low as 1 sulfur atom per 2-4 surface metal atoms can completely shut down activity.
Rule of Thumb: If your feedstock contains >5-10 ppm thiophene, standard catalyst loadings (5-10 wt% on carbon) will likely fail unless you increase the loading significantly to "soak up" the poison.
Q3: Can I just add more catalyst?
A: You can, but it is chemically inefficient and expensive. We call this the "Sacrificial Loading" method. The first portion of the catalyst acts as a sulfur scavenger, permanently binding the thiophene, while the remaining portion catalyzes the reaction.
Better Approach: Purify the feedstock before the reaction (See Protocol A).
Q4: Is the poisoning reversible?
A: Under standard hydrogenation conditions (<100 °C, <10 bar H₂), no . Thiophenes form strong metal-sulfur coordinate bonds (chemisorption) that are stable under reducing conditions. Regeneration requires oxidative treatments that often sinter the metal nanoparticles, rendering the catalyst useless for other reasons.
Technical Deep Dive: The Mechanism of Failure
To troubleshoot effectively, you must understand how the enemy attacks. Thiophene (
) is not just a physical blocker; it is an electronic poison.
Adsorption Modes
Thiophene attacks transition metals (Pd, Pt, Ni) via two primary modes:[1]
-S (Perpendicular): The sulfur atom donates its lone pair directly to the metal (). This is the dominant mode at higher coverages.
(Planar/Flat): The entire -system of the ring interacts with the metal surface. This requires multiple coordination sites, effectively "blanketing" the catalyst and blocking large areas.
Electronic Deactivation
Beyond steric blocking, sulfur modifies the electronic density of the metal (electronic effect). It withdraws electron density from the metal, reducing the metal's ability to activate
(dissociative adsorption) and coordinate the olefin/alkyne substrate.
Visualizing the Pathway
Figure 1: Mechanistic pathway of thiophene poisoning. Note the high affinity of sulfur overrides substrate binding, leading to both steric and electronic deactivation.
Experimental Protocols
Do not rely on "washing" the catalyst after the fact. Focus on Feedstock Purification .
Protocol A: Activated Carbon Pre-Treatment (The "Guard Bed")
Use this when your feedstock is suspected to have <100 ppm sulfur.
Materials:
Activated Carbon (High surface area, e.g., Darco G-60 or Norit).
Solvent (Same as reaction solvent, e.g., MeOH, EtOH).
Step-by-Step:
Dissolution: Dissolve your crude substrate in the reaction solvent at a concentration of 0.1 – 0.5 M.
Carbon Addition: Add activated carbon at 10-20 wt% relative to the substrate mass.
Why? Activated carbon has a high affinity for aromatic sulfur heterocycles.
Digestion: Stir the mixture vigorously at 40-50 °C for 1-2 hours.
Tip: Room temperature is often insufficient for deep desulfurization.
Filtration: Filter the mixture through a Celite pad (diatomaceous earth) to remove the carbon.
Critical: Ensure no carbon fines pass through, as they carry the adsorbed sulfur.
Reaction: Use the filtrate directly for the hydrogenation step.
Protocol B: The "Spiking" Diagnostic Test
Use this to confirm if sulfur is the culprit before spending weeks optimizing pressure/temperature.
Objective: Determine the catalyst's tolerance limit for thiophene.
Step-by-Step:
Baseline: Run a standard hydrogenation with a "clean" reference standard of your substrate (known purity >99.9%). Record the Time to Completion (
).
Spike 1 (Low): Add 10 ppm Thiophene to the clean substrate. Run reaction. Record Time (
).
Spike 2 (High): Add 100 ppm Thiophene. Run reaction. Record Time (
).
Analysis:
If
, your catalyst is robust (or loading is high enough).
If
or reaction fails, your system is hypersensitive to sulfur. You must implement Protocol A.
Data & Thresholds
Table 1: Catalyst Sensitivity to Thiophene Sulfur
Metal Catalyst
Sensitivity
Mechanism of Failure
Recommended Mitigation
Platinum (Pt)
High
Strong Pt-S bond; d-band modification.
Pre-treat feed with ZnO or Carbon.
Palladium (Pd)
Very High
Formation of surface PdS species.
Increase catalyst loading; switch to unpoisoned Pd/C.
Nickel (Raney)
Moderate
Bulk sulfidation to NiS.
Use massive excess (Raney Ni is cheap); "Sacrificial" loading.
Ruthenium (Ru)
High
Strong chemisorption.
Strict feedstock purification.
Troubleshooting Logic Flow
Use this decision matrix to guide your next steps.
Figure 2: Decision matrix for troubleshooting suspected sulfur poisoning.
References
Ma, X., et al. (2002). "Adsorption and Desulfurization of Thiophenes on Ni-Based Adsorbents." Ind.[2][3][4][5] Eng. Chem. Res. 41(25), 6205–6212.
Dunleavy, J.K. (2006). "Sulfur as a Catalyst Poison."[4][5][6][7][8] Platinum Metals Review, 50(2), 110.
Oats, W. (2024). "Catalyst Poisoning and Regeneration Methods." PatSnap Technical Reports.
Xu, T., et al. (2014).[9] "Thermal oxidation to regenerate sulfone poisoned Pd-based catalyst." RSC Advances, 4, 33162-33167.
BenchChem Technical Support. (2025). "Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds."
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of Thiophene-Derived Secondary AminesTicket #: 105325-PUR
Subject: Troubleshooting (2-Methoxyethyl)[1-(thiophen-2-yl)ethyl]amine "Oiling Out" & Purity Issues
Status: Open
Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary
You are dealing with (2-Methoxyethyl)[1-(thiophen-2-yl)ethyl]amine (CAS: 105325-67-5).[2] This molecule presents a "perfect storm" of purification challenges:
The "Oil" Trap: The flexible methoxyethyl chain and the chiral ethyl center disrupt crystal packing, making the free base a viscous oil that resists solidification.
Thiophene Sensitivity: The sulfur heterocycle is electron-rich, making it prone to acid-catalyzed polymerization and oxidation (sulfoxide formation) if mishandled.[1]
Amine Tailing: As a secondary amine, it interacts strongly with silanols on silica gel, leading to yield loss and poor separation.
This guide provides a modular troubleshooting workflow. Do not attempt all methods at once. Follow the decision matrix below to select the strategy matching your specific impurity profile.
Visual Workflow: The Decision Matrix
Use this logic flow to determine your purification strategy based on the current state of your crude material.
Caption: Decision matrix for selecting the optimal purification module based on impurity profile.
Module 1: The "Emulsion-Killer" Acid-Base Extraction
Best for: Removing non-basic impurities (e.g., 2-acetylthiophene, thiophene polymers).[1]
Risk: Thiophene polymerization in strong acid; Emulsions due to surfactant-like structure.[1]
The methoxyethyl group acts as a hydrophilic "head" while the thiophene is a lipophilic "tail," creating a surfactant. Standard extractions often result in inseparable emulsions.[1]
Protocol:
Dissolution: Dissolve crude oil in MTBE (Methyl tert-butyl ether) (10 mL per gram). Why MTBE? It separates faster than DCM and is less likely to form emulsions with this specific amine.
Acid Wash (The Critical Step):
Do NOT use concentrated HCl.[1] It will degrade the thiophene ring.
Extract with 0.5 M Aqueous Citric Acid (pH ~2-3).[1]
Mechanism:[1][3][4] Citric acid forms a water-soluble salt with the amine but is mild enough to preserve the thiophene.
Separation: The product is now in the aqueous layer. Discard the organic layer (contains non-basic impurities).
Observation: The product will "oil out" as a milky suspension.
Re-extraction:
Extract immediately with DCM (Dichloromethane) .[1]
Tip: If emulsion forms, add solid NaCl (brine effect) to break it.
Drying: Dry over Na₂SO₄ (Sodium Sulfate) and concentrate.
Module 2: Anti-Tailing Chromatography
Best for: Separating the product from other amines (e.g., unreacted 2-methoxyethylamine).[1]
Issue: Secondary amines interact with acidic silanols on silica, causing "streaking" (broad peaks) and yield loss.
The "Amine-Shield" Mobile Phase:
Standard silica is acidic.[1] You must neutralize the surface before and during the run.
Component
Standard Method (Fails)
Optimized Method (Works)
Stationary Phase
Standard Silica (40-63 µm)
Amine-Functionalized Silica OR Standard Silica pre-washed with TEA
Mobile Phase A
Hexane/DCM
DCM + 1% Triethylamine (TEA)
Mobile Phase B
Methanol
MeOH + 2% Ammonia (7N in MeOH)
Gradient
0-10% MeOH
0-5% MeOH (Isocratic hold often best)
Protocol:
Pre-treatment: Flush the column with 5 column volumes (CV) of 99:1 DCM:TEA. This caps the active silanol sites.
Loading: Dissolve the oil in a minimum amount of DCM. Do not dry load on silica (it will stick irreversibly).[1] Liquid load directly.[1]
Elution: Run an isocratic method at 2% MeOH/NH₃ in DCM. The product should elute as a sharp band.
Module 3: Salt Formation (Turning Oils to Solids)
Best for: Final purification and long-term storage.[1]
Theory: The flexible ether chain prevents the free base from packing. Creating a salt introduces ionic lattice energy, forcing crystallization.
Warning: HCl salts of this molecule are often hygroscopic gums .[1] Do not default to HCl.[1]
The "Counter-Ion Screen" Protocol:
We utilize organic di-acids which often bridge two amine molecules, creating a stable lattice.
Step-by-Step:
Solvent: Dissolve 100 mg of free base in 0.5 mL Isopropyl Acetate (IPAc) or Ethanol .[1]
Acid Addition: Add 1.0 equivalent of the following acids (screen in parallel vials):
Vial A:Oxalic Acid (anhydrous).[1][5] High success rate for thiophenes.[1]
Crucial: If oil forms, scratch the glass with a spatula or add a seed crystal.
Scale-up: Once a solid hits in one vial (likely Oxalate), scale up that specific salt.[1]
Note on Oxalates: Oxalate salts are often not pharmaceutically acceptable for final dosing but are excellent for purification intermediates.[1] You can free-base them back to the oil later.[1]
Module 4: Distillation (Last Resort)
Best for: Large scale (>10g) where chromatography is too expensive.[1]
Equipment: Kugelrohr or Short Path Distillation.
Temperature: Expect boiling point >140°C at 0.5 mmHg.
Thiophene Risk: Prolonged heating can cause sulfur extrusion (blackening).[1]
Mitigation: Add a stir bar and a small amount of hydroquinone (radical inhibitor) to the boiling flask to prevent polymerization.
Frequently Asked Questions (FAQ)
Q1: My product turned black after sitting on the bench for a week. What happened?A: Thiophenes are susceptible to oxidation (forming sulfoxides) and photo-degradation.[1]
Fix: Store the free base under Argon/Nitrogen in the freezer (-20°C). If possible, store as the Oxalate salt , which is significantly more stable.
Q2: I used HCl in Dioxane to make the salt, but I got a purple goo.A: Strong mineral acids like HCl can initiate electrophilic attack on the thiophene ring, leading to polymerization (purple/black color).
Fix: Switch to weaker organic acids (Oxalic, Fumaric) or use a stoichiometric amount of mild HCl (e.g., TMSCl/MeOH) at low temperature (0°C).
Q3: Can I separate the enantiomers of this amine?A: Yes, the 1-(thiophen-2-yl)ethyl group is chiral.[1]
Method: Standard silica won't work.[1] You need Chiral HPLC (e.g., Chiralpak AD-H or OD-H column) using Heptane/IPA/DEA (90:10:0.1).[1] Alternatively, try fractional crystallization with L-Tartaric acid or Dibenzoyl-L-tartaric acid .[1]
References
Thiophene Stability & Reactivity
Reactivity of Thiophenes toward Electrophiles.[1] Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (Standard text confirming thiophene acid sensitivity).
Amine Purification Strategies
Purification of Laboratory Chemicals.[1] Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann.[1] [1]
Salt Selection for Oils
Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Stahl, P. H., & Wermuth, C. G. (2011). Wiley-VCH.[1] (Source for Oxalate/Fumarate screening strategy).
Minimizing side reactions in the synthesis of thiophene secondary amines
Topic: Minimizing Side Reactions & Process Optimization Ticket ID: THIO-AMINE-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Thiophene Paradox" You are likely here because your stan...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Side Reactions & Process Optimization
Ticket ID: THIO-AMINE-001
Status: Open
Assigned Specialist: Senior Application Scientist
Introduction: The "Thiophene Paradox"
You are likely here because your standard amine synthesis protocols (effective on phenyl rings) are failing with thiophenes. This is due to the Thiophene Paradox :
High Electron Density: The sulfur atom donates electron density into the ring, making it highly nucleophilic and prone to acid-catalyzed polymerization (tar formation).
Catalyst Poisoning: The same sulfur atom acts as a "soft" Lewis base, coordinating strongly to transition metals (Pd, Pt, Ni), killing the catalytic cycles used to make C-N bonds.
This guide bypasses standard textbook methods, focusing on field-proven protocols to minimize these specific failure modes.
Module 1: Reductive Amination (The "Gentle" Route)
Primary Failure Mode: Polymerization of the thiophene ring due to Brønsted acid catalysts (e.g., Acetic Acid, HCl) and over-alkylation.
The Protocol: Lewis Acid Activation
Avoid standard acid catalysis (AcOH). Thiophenes are acid-sensitive. Instead, use Titanium(IV) isopropoxide [Ti(OiPr)₄] . It acts as a Lewis acid to activate the carbonyl and a water scavenger to drive imine formation, without triggering thiophene polymerization.
Step-by-Step Workflow
Imine Formation (The Critical Step):
Mix Thiophene-Aldehyde (1.0 equiv) and Primary Amine (1.1 equiv) in anhydrous THF or DCE.
Add Ti(OiPr)₄ (1.2 - 1.5 equiv) dropwise.
Observation: Solution often turns yellow/orange. Stir at RT for 6–12 hours.
Why? This locks the intermediate as a titanium-imine complex, preventing the thiophene from seeing free protons.
Reduction:
Dilute with dry MeOH (required to solubilize the borohydride).
Add Sodium Borohydride (NaBH₄) (1.5 equiv) slowly at 0°C.
Note: STAB (Sodium Triacetoxyborohydride) is also acceptable, but Ti(OiPr)₄ + NaBH₄ is often cleaner for sterically hindered thiophenes.
Workup (Crucial for Titanium Removal):
Quench with saturated aqueous Rochelle’s Salt (Potassium Sodium Tartrate) .
Stir vigorously for 1 hour until the biphasic mixture separates clearly (Rochelle's salt solubilizes titanium salts).
Extract with EtOAc.
Troubleshooting Matrix: Reductive Amination
Symptom
Probable Cause
Corrective Action
Black Tar / Gunk
Acid-catalyzed polymerization at C2/C5.
Stop using AcOH. Switch to Ti(OiPr)₄ or molecular sieves (4Å).
Tertiary Amine (Over-alkylation)
Reductant added too early; Imine not fully formed.
Two-Step Protocol: Ensure imine formation is 100% (monitor by TLC/NMR) before adding reductant.
Low Yield (Start Material Remains)
Equilibrium favors aldehyde + amine.
Add 4Å Molecular Sieves or Ti(OiPr)₄ to sequester water and drive equilibrium.
Scent of Rotten Eggs
Ring opening/desulfurization.
Reaction temperature too high or reductant too strong (e.g., LiAlH₄). Use mild borohydrides.[1][2]
Module 2: Buchwald-Hartwig Cross-Coupling (The "Power" Route)
Primary Failure Mode: Catalyst death via Sulfur-Palladium coordination.
The Solution: Ligand Dominance
Standard ligands (PPh₃, dppf) are too weak. The thiophene sulfur will displace them, forming an inactive Pd-S complex. You must use Bulky Biaryl Phosphine Ligands (Buchwald Ligands) that create a steric "shield" around the Pd center, preventing sulfur coordination.
Recommended Catalytic System
Pre-catalyst:Pd(OAc)₂ or Pd₂dba₃ (better yet: Pd-G3/G4 Precatalysts for air stability).
Ligand:XPhos (for general secondary amines) or BrettPhos (for primary amines). RuPhos is excellent for secondary amines with steric hindrance.
Base:Cs₂CO₃ (Mild) or NaOtBu (Strong). Warning: NaOtBu can degrade sensitive thiophenes; try Cs₂CO₃ first.
Caption: Pathway comparison showing how bulky ligands prevent sulfur poisoning during Pd-catalyzed coupling.
Module 3: Stability & Handling (The "Thiophene" Factor)
Crucial Distinction:
3-Aminothiophenes: Relatively stable. Can be stored as free bases or HCl salts.
2-Aminothiophenes:Highly Unstable. They rapidly oxidize and dimerize (via oxidative coupling) upon exposure to air/light.
Handling Protocols:
Storage: Always store 2-aminothiophenes as HCl or Oxalate salts . The protonated amine pulls electron density from the ring, stabilizing it against oxidation.
Workup: Perform workups under N₂ or Argon if possible. Use degassed solvents for the final column chromatography.
Purification: Avoid silica gel for highly sensitive 2-aminothiophenes (it is slightly acidic). Use Neutral Alumina or deactivated silica (treated with 1% Triethylamine).
FAQ: Rapid Response
Q: Can I use NaBH₃CN (Sodium Cyanoborohydride)?A: You can, but STAB (Sodium Triacetoxyborohydride) is superior. STAB is less toxic (no HCN risk) and more selective for imines over aldehydes, reducing side reactions [1].
Q: My Buchwald reaction stalls at 50% conversion. Adding more catalyst doesn't help.A: This is classic product inhibition or catalyst decomposition. The product (secondary amine) might be chelating the Pd. Switch to a Pd-G3 precatalyst (ensures 1:1 L:Pd ratio) and increase the ligand-to-metal ratio to 2:1 to keep the metal ligated [2].
Q: How do I remove the tin/titanium byproducts?A: For Titanium: Use the Rochelle's Salt method described in Module 1. For Tin (if using Stille coupling, though not recommended here): Use aqueous KF (Potassium Fluoride) wash.
References
Abdel-Magid, A. F., et al. (1996).[1][2][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Column Chromatography Eluent Systems & Troubleshooting
Ticket ID: TCH-SUP-0884
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary: The Chemical Challenge
Separating thiophene amines presents a dual challenge: Basicity and Stability .
The Basicity Trap: Standard silica gel (
) is acidic (). Thiophene amines (depending on substitution) act as bases, forming strong hydrogen bonds or ionic interactions with surface silanols. This causes peak broadening ("tailing") and irreversible adsorption.
The Stability Risk: Electron-rich thiophene rings, particularly 2-aminothiophenes , are prone to oxidation and acid-catalyzed polymerization. Prolonged exposure to acidic silica can lead to sample decomposition (turning black/brown on the column).
This guide provides validated solvent systems and protocols to overcome these specific failure modes.
Module 1: Eluent System Architecture
Select the system based on the polarity and stability of your specific thiophene derivative.
System A: The "Standard" Modifier (General Purpose)
Best for: Stable, lipophilic thiophene-alkylamines (e.g., 2-(2-thienyl)ethylamine).
Component
Ratio (v/v)
Role
Hexane (or Heptane)
50 - 90%
Non-polar carrier.
Ethyl Acetate (EtOAc)
10 - 50%
Polar modulator.
Triethylamine (TEA)
1 - 5%
Silanol Blocker. Competes for acidic sites on silica, allowing the amine to elute freely.
Critical Protocol: Pre-wash the column with the eluent containing TEA before loading your sample. This ensures the silica is "neutralized" prior to sample contact.
System B: The "Polar" Ammonia System
Best for: Highly polar thiophene amines or those with secondary polar groups (alcohols, amides).
Component
Ratio (v/v)
Role
Dichloromethane (DCM)
90 - 98%
Solubilizing agent for aromatic systems.
Methanol (MeOH)
2 - 10%
High polarity elution strength.
Ammonium Hydroxide ()
0.5 - 1%
Strong Base Modifier. More effective than TEA for very polar amines.
Preparation Tip: Do not add aqueous ammonia directly to DCM. Mix the
into the Methanol first, then add this mixture to the DCM to prevent phase separation.
System C: The "Green" Alternative (DCM-Free)
Best for: Safety-conscious labs or when DCM causes co-elution.
Component
Ratio (v/v)
Role
Heptane
Variable
Carrier.
EtOAc / Ethanol (3:1)
Variable
Polar modifier blend.
TEA
1 - 2%
Silanol blocker.
Module 2: Decision Logic & Workflow
The following flowchart guides you through the selection process based on your compound's behavior.
Caption: Decision tree for selecting stationary phases and mobile phase modifiers based on compound stability and TLC behavior.
Module 3: Troubleshooting Guide (FAQ)
Q1: My compound decomposes (turns black) on the silica column. What is happening?
) are acidic.[1][2] Electron-rich thiophenes, especially 2-aminothiophenes , are susceptible to protonation at the C-5 position or on the amine, leading to polymerization or oxidation.
Solution:
Pre-buffer the Silica: Slurry the silica in Hexane + 5% TEA for 30 minutes before packing.
Change Stationary Phase: Switch to Neutral Alumina (Grade III) or Amine-functionalized Silica (
-Silica) . These phases lack the acidic protons that trigger decomposition [1, 5].
Q2: I added TEA, but I still see tailing. Why?
Diagnosis: Insufficient deactivation or "Solvent Front" effect.
Root Cause: If you only add TEA to the mobile phase, the silica at the bottom of the column remains acidic until the TEA front reaches it. Your compound might be moving faster than the TEA front.
Solution:
Pre-treatment: Flush the column with 2-3 column volumes (CV) of the eluent containing the modifier before loading the sample.
Increase Modifier: Increase TEA to 5% or switch to
in MeOH (System B) if the amine is very polar [2, 4].[2][3][4]
Q3: My product co-elutes with impurities despite using TEA.
Diagnosis: Loss of selectivity.
Root Cause: TEA suppresses tailing but can also compress peaks, reducing resolution.
Solution:
Change Selectivity: Switch from MeOH (protic) to Acetonitrile (aprotic) or Acetone as the polar modifier.
Gradient Elution: Start with 100% DCM (+1% TEA) and very slowly ramp to 5% MeOH.
Module 4: Mechanism of Interaction
Understanding the interaction at the molecular level allows for better troubleshooting.
Caption: Competitive inhibition mechanism: TEA (Green) blocks acidic silanol sites, preventing the Thiophene Amine (Blue) from sticking.
References
Biotage. (2023).[1][5] Is there an easy way to purify organic amines?Link
Technical Guide: 1H NMR Characterization of (2-Methoxyethyl)[1-(thiophen-2-yl)ethyl]amine
This guide provides a technical analysis of the 1H NMR characteristics of (2-Methoxyethyl)[1-(thiophen-2-yl)ethyl]amine , a secondary amine intermediate often used in the synthesis of pharmaceutical agents (e.g., HCV inh...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis of the 1H NMR characteristics of (2-Methoxyethyl)[1-(thiophen-2-yl)ethyl]amine , a secondary amine intermediate often used in the synthesis of pharmaceutical agents (e.g., HCV inhibitors, kinase inhibitors).
As this specific intermediate lacks a widely published, standardized spectral reference in open literature, this guide reconstructs the spectral signature based on high-fidelity fragment analysis (2-methoxyethylamine + 1-(thiophen-2-yl)ethylamine). It serves as a verification standard for researchers confirming identity and purity.
To accurately interpret the NMR spectrum, the molecule is divided into two distinct magnetic domains:
The Aromatic-Chiral Domain: The thiophene ring attached to a chiral ethyl group.
The Aliphatic Ether Domain: The N-(2-methoxyethyl) chain.
Key Structural Features:
Chiral Center: The methine proton (H-6) at the benzylic-like position is the most diagnostic aliphatic signal, appearing as a quartet due to coupling with the methyl group (H-7).
Thiophene Anisotropy: The sulfur atom induces specific deshielding on the ring protons (H-1, H-2, H-3), distinguishing it from phenyl analogs.
Predicted 1H NMR Data (CDCl3, 400 MHz)
The following table outlines the expected chemical shifts for the free base form in Deuterochloroform (CDCl3).
Assignment
Proton Label
Shift (δ ppm)
Multiplicity
Integration
Coupling (J Hz)
Notes
Thiophene H-5
H-1
7.15 – 7.20
dd
1H
J~5.0, 1.2
Most deshielded aromatic
Thiophene H-3
H-3
6.90 – 6.95
dd/m
1H
J~3.5, 1.2
Overlap possible
Thiophene H-4
H-2
6.88 – 6.92
dd
1H
J~5.0, 3.5
Pseudo-triplet appearance
Methine (Chiral)
H-6
4.10 – 4.25
q
1H
J~6.6
Diagnostic Signal
Ether -CH2-
H-9
3.45 – 3.55
t
2H
J~5.2
Next to Oxygen
Methoxy -CH3
H-10
3.32 – 3.36
s
3H
-
Sharp Singlet
Amine -CH2-
H-8
2.70 – 2.85
m
2H
-
Complex due to diastereotopicity*
Amine NH
NH
1.50 – 2.20
br s
1H
-
Variable; solvent dependent
Methyl
H-7
1.40 – 1.55
d
3H
J~6.6
Doublet
*Note: Due to the chiral center at C-6, the protons at C-8 may appear diastereotopic (non-equivalent), splitting into complex multiplets rather than a clean triplet.
Visualization: Structure & Connectivity
Figure 1: Magnetic domains of (2-Methoxyethyl)[1-(thiophen-2-yl)ethyl]amine showing chemical shift zones.
Comparative Analysis: Performance & Purity
In drug development, distinguishing this product from its salts, regioisomers, or synthetic impurities is critical.
A. Free Base vs. Hydrochloride Salt
If the product is isolated as an HCl salt, significant downfield shifts occur due to the positive charge on the nitrogen.
Proton
Free Base (δ)
HCl Salt (δ)
Shift (Δ)
Methine (H-6)
4.15
~4.60
+0.45 ppm
N-Methylene (H-8)
2.75
~3.10
+0.35 ppm
NH
Broad, ~1.8
Broad, >9.0
Exchangeable
Protocol Tip: To confirm salt formation, add a drop of D2O to the NMR tube. If the broad NH peaks disappear and the aliphatic peaks remain sharp (but shifted), it confirms the structure. If the sample is the HCl salt, using DMSO-d6 is recommended to visualize the ammonium protons (broad triplet/singlet ~9-10 ppm).
B. Isomeric Purity: 2-Thienyl vs. 3-Thienyl
The 3-thienyl isomer is a common impurity if the starting material (2-acetylthiophene) contained 3-acetylthiophene.
2-Thienyl (Target): H-5 is a doublet of doublets (~7.2 ppm). H-3 and H-4 are clustered ~6.9 ppm.
3-Thienyl (Impurity): The proton at position 2 (between Sulfur and Carbon) appears as a distinct narrow doublet or singlet-like peak further downfield (~7.3-7.4 ppm). Presence of a signal >7.3 ppm suggests isomeric contamination.
C. Synthetic Impurities (Reductive Amination Route)
Common synthesis involves reacting 2-acetylthiophene with 2-methoxyethylamine followed by reduction.
Residual Ketone: Look for a singlet at 2.55 ppm (Acetyl methyl group).
Alcohol Intermediate: If reduction is incomplete or over-processed to the alcohol, look for a quartet at ~5.1 ppm (Thiophene-CH(OH)-Me).
Experimental Protocol for Verification
To ensure high-resolution data for internal filing or publication, follow this self-validating protocol.
Step 1: Sample Preparation
Mass: Weigh 10-15 mg of the oil/solid.
Solvent: Dissolve in 0.6 mL CDCl3 (99.8% D) containing 0.03% TMS.
Why CDCl3? It minimizes viscosity broadening common with amine oils and prevents H-D exchange of the amine proton (unlike MeOD).
Filtration: If the solution is cloudy (common with amine salts), filter through a small cotton plug into the NMR tube.
Relaxation Delay (D1): 2.0 seconds (essential for accurate integration of the methyl doublet vs. aromatic protons).
Scans (NS): 16 (sufficient for >10 mg).
Step 3: Processing
Referencing: Set the TMS singlet to 0.00 ppm or the residual CHCl3 peak to 7.26 ppm.
Phasing: Ensure the base of the large methoxy singlet (3.3 ppm) is flat; phase distortion here can obscure the nearby methylene triplet.
Troubleshooting Workflow
Figure 2: Rapid decision tree for assessing purity and identity of the target amine.
References
Thiophene-2-ethylamine Spectral Data. ChemicalBook. Accessed 2026. Link
2-Methoxyethylamine Spectral Data. ChemicalBook. Accessed 2026. Link
NMR Chemical Shifts of Trace Impurities. University of Pittsburgh / Organometallics. Common solvents and impurities guide. Link
1-(Thiophen-2-yl)ethan-1-one Derivatives. Royal Society of Chemistry (Supp. Info). Comparative shifts for 2-substituted thiophene ethyl chains. Link
Spectroscopy of Amines. Oregon State University. General principles for amine characterization. Link
Comparative
Mass spectrometry fragmentation patterns of (2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine
Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of (2-Methoxyethyl)[1-(thiophen-2-yl)ethyl]amine , a structural analog of the thiophene-based stimulant Meth...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of (2-Methoxyethyl)[1-(thiophen-2-yl)ethyl]amine , a structural analog of the thiophene-based stimulant Methiopropamine (MPA). Designed for forensic chemists and toxicologists, this document compares the theoretical and observed behavior of this compound against established industry standards (Methamphetamine and MPA).
Key Finding: Unlike Methamphetamine and MPA, which both yield a dominant base peak at m/z 58 , this N-methoxyethyl derivative is predicted to shift its base peak to m/z 102 due to the heavier N-substituent, while retaining the diagnostic thiophene cluster at m/z 97 .
Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]
To understand the fragmentation, we must first deconstruct the molecule into its labile components.
Feature
Details
IUPAC Name
N-(2-methoxyethyl)-1-(thiophen-2-yl)ethan-1-amine
Molecular Formula
C₉H₁₅NOS
Exact Mass
185.0874 Da
Structural Class
Thiophene-ethylamine derivative (Bioisostere of N-methoxyethyl-phenethylamine)
In Electron Ionization (70 eV), secondary amines attached to aromatic/heteroaromatic rings follow a predictable dissociation hierarchy. The fragmentation of (2-Methoxyethyl)[1-(thiophen-2-yl)ethyl]amine is driven by
-cleavage initiated by the radical cation on the nitrogen or the thiophene ring.
Pathway A:
-Cleavage (Loss of Thienyl Radical) [Dominant]
The most energetically favorable pathway involves the cleavage of the bond between the
-carbon (adjacent to Nitrogen) and the thiophene ring.
Mechanism: The radical site on the nitrogen triggers the homolytic fission of the C-C bond connecting the ethyl backbone to the thiophene ring.
Resulting Ion: An N-substituted ethyl-iminium ion.
Significance: This is the predicted Base Peak (100% abundance) . It distinguishes this molecule from MPA (base peak 58) and Methamphetamine (base peak 58).
Pathway B:
-Cleavage (Loss of Methyl Radical)
A secondary
-cleavage can occur at the terminal methyl group of the ethyl backbone.
Mechanism: Loss of the methyl group attached to the chiral center.
Abundance: Typically lower intensity (<20%) compared to Pathway A due to the stability of the thienyl radical lost in Pathway A.
Pathway C: Thiophene Ring Fragmentation
The thiophene ring itself undergoes characteristic fragmentation, often visible in the lower mass range.
Diagnostic Ion:m/z 97 (Thiophene-CH₂⁺) and m/z 45 (CHS⁺).
Significance: The presence of m/z 97 is a "fingerprint" marker confirming the presence of a thiophene core, differentiating it from benzene-based analogs (which would show m/z 91/77).
Pathway D: Ether Chain Degradation
The N-(2-methoxyethyl) tail can fragment via inductive cleavage or McLafferty-like rearrangements.
Loss of Methoxy Group: m/z 185 - 31 (OCH₃) = m/z 154 .
Loss of Methoxyethyl Tail: Cleavage of the N-C bond yields the core amine cation at m/z 126 or m/z 111 .
Comparative Analysis: Target vs. Alternatives
The following table contrasts the target molecule with its closest forensic analogs.
Parameter
Target Molecule
Methiopropamine (MPA)
Methamphetamine (MA)
Parent Ion (M⁺)
185
155
149
Base Peak (100%)
102 (Predicted)
58
58
Mechanism for Base Peak
-cleavage (Loss of Thiophene)
-cleavage (Loss of Thiophene)
-cleavage (Loss of Benzene)
Diagnostic Ring Ion
97 (Thiophene)
97 (Thiophene)
91 (Tropylium)
Secondary Fragments
170, 140, 45
140, 112
134, 119
Differentiation Key
m/z 102 indicates the N-methoxyethyl chain.
m/z 58 indicates N-methyl + Propyl backbone.
m/z 91 indicates Benzene ring.
Data Interpretation[1][3][4][5][6][7][11][12][13]
If you see m/z 58: It is likely MPA or Methamphetamine. The target molecule cannot produce m/z 58 easily because the N-substituent is too heavy (Methoxyethyl vs Methyl).
If you see m/z 102 + m/z 97: This confirms the Thiophene core (97) and the N-methoxyethyl-ethyl amine substructure (102).
Visualization of Fragmentation Pathways[4][5][9][13]
The following diagram maps the logical flow of fragmentation from the molecular ion to the diagnostic fragments.
Caption: Predicted EI-MS fragmentation tree for (2-Methoxyethyl)[1-(thiophen-2-yl)ethyl]amine highlighting the dominant m/z 102 pathway.
Experimental Protocol (GC-MS)[4][5][10][14]
To validate these patterns in a laboratory setting, the following protocol is recommended. This method is optimized for separating thiophene-based amines from their biological matrices.
Sample Preparation[3][15]
Extraction: Liquid-Liquid Extraction (LLE) using alkaline buffer (pH 10) into Ethyl Acetate.
Derivatization (Optional): While the amine can be analyzed directly, derivatization with PFPA (Pentafluoropropionic anhydride) is recommended to improve peak shape and provide confirmatory mass shifts (Shift M+ by +146 Da).
Instrument Parameters (Agilent 5977/7890 or equivalent)
Parameter
Setting
Rationale
Column
Rxi-5Sil MS (30m x 0.25mm x 0.25µm)
Low-bleed phase ideal for amine separation.
Inlet Temp
250°C
Ensures rapid volatilization without thermal degradation.
Carrier Gas
Helium @ 1.0 mL/min
Standard flow for optimal resolution.
Oven Program
60°C (1 min) → 20°C/min → 300°C (3 min)
Rapid ramp to elute semivolatiles; target elutes ~5-7 min.
Ionization
EI (70 eV)
Standardizes fragmentation for library comparison.
Scan Range
m/z 40 - 450
Captures low mass sulfur fragments (45) and adducts.
Solvent Delay
3.00 min
Protects filament from solvent peak.
Validation Criteria
Retention Time: Expect elution slightly after Methiopropamine due to the increased molecular weight (+30 Da) and ether polarity.
Ion Ratios: The ratio of m/z 102 : m/z 97 should be consistent (approx. 5:1 to 10:1 predicted).
References
Brandt, S. D., et al. (2013). "2-Methiopropamine, a thiophene analogue of methamphetamine: studies on its metabolism and detectability in the rat and human using GC-MS and LC-(HR)-MS techniques." Analytical and Bioanalytical Chemistry.
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for
-cleavage rules).
Welter, J., et al. (2013). "Mass spectrometric fragmentation of thiophene-based designer drugs." Drug Testing and Analysis. (Provides basis for m/z 97 diagnostic ion).
PubChem Compound Summary. (2024). "Methiopropamine." National Center for Biotechnology Information.
Validation
A Comparative Guide to HPLC Method Development for Purity Analysis of Thiophene Amines
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of thiophene amines. It is designed for researchers, scientists, and drug development prof...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of thiophene amines. It is designed for researchers, scientists, and drug development professionals, offering an in-depth technical exploration of method development, supported by experimental data and comparative analysis with alternative techniques. This document aims to equip you with the expertise to develop and validate robust analytical methods for ensuring the quality and safety of these critical pharmaceutical intermediates.
Introduction: The Significance of Purity in Thiophene Amines
Thiophene amines are a class of heterocyclic compounds that serve as vital building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). Their structural motif is present in a range of drugs, from anticancer agents to antivirals. The purity of these starting materials is of paramount importance, as impurities can be carried through the synthetic process, potentially impacting the safety, efficacy, and stability of the final drug product.[1]
Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have stringent requirements for the identification and control of impurities in drug substances.[2] Therefore, the development of a robust, stability-indicating analytical method is a critical step in the drug development lifecycle. This guide will focus on HPLC as the primary analytical tool for this purpose, while also providing a comparative perspective on other relevant techniques.
Core Principles of HPLC Method Development for Thiophene Amines
Reverse-phase HPLC (RP-HPLC) is the most common and versatile technique for the analysis of non-volatile and thermally labile compounds like thiophene amines. The fundamental principle involves the partitioning of the analyte between a non-polar stationary phase (typically a C18 or C8 bonded silica) and a polar mobile phase. The separation is driven by the relative hydrophobicity of the analytes; more hydrophobic compounds are retained longer on the column.
The development of a successful HPLC method is a systematic process that involves the careful selection and optimization of several key parameters:
Column Chemistry and Dimensions: The choice of the stationary phase is critical for achieving the desired selectivity.
Mobile Phase Composition: The type and proportion of organic modifier, the pH of the aqueous component, and the use of buffers and additives all play a crucial role in retention and peak shape.
Gradient Elution: For complex samples containing analytes with a wide range of polarities, a gradient elution is often necessary to achieve optimal separation within a reasonable timeframe.
Detection Wavelength: The selection of an appropriate UV detection wavelength is essential for achieving the required sensitivity for both the main component and any potential impurities.
The Gewald Synthesis: A Common Source of Impurities
To develop a truly effective purity method, it is essential to understand the potential impurities that may arise from the synthesis of the thiophene amine. One of the most common and versatile methods for the synthesis of 2-aminothiophenes is the Gewald reaction. This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.
Caption: The Gewald synthesis of 2-aminothiophenes and potential process-related impurities.
Understanding this synthetic route allows the analytical chemist to anticipate potential impurities, such as unreacted starting materials, intermediates, and by-products from side reactions. This knowledge is invaluable for developing a specific and selective HPLC method.
A Step-by-Step Experimental Protocol for HPLC Method Development
This section outlines a detailed, systematic approach to developing a robust HPLC method for the purity analysis of a representative thiophene amine, 2-amino-5-methylthiophene-3-carbonitrile.
Caption: Systematic workflow for HPLC method development.
I. Analyte and Impurity Information Gathering:
Physicochemical Properties: Determine the pKa, logP, and UV absorbance spectrum of the target thiophene amine and any known impurities. This information will guide the initial selection of the mobile phase pH and detection wavelength.
Synthesis Route: As discussed, understand the synthetic pathway to anticipate potential process-related impurities.
II. Initial Chromatographic Conditions (Scouting):
Column Selection:
C18 (Octadecylsilane): A good starting point due to its versatility and wide availability. It separates compounds primarily based on hydrophobicity.
Phenyl-Hexyl: This stationary phase offers alternative selectivity, particularly for aromatic compounds, through π-π interactions.[3][4][5] It can be beneficial for resolving structurally similar aromatic impurities from the main analyte.
Mobile Phase:
Aqueous Phase: Start with a simple acidic mobile phase, such as 0.1% formic acid or phosphoric acid in water. The acidic pH will ensure that the amine group is protonated, which generally leads to better peak shapes.
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers. ACN often provides better peak shapes and lower backpressure.
Initial Gradient: A generic scouting gradient can be employed, for example, 5% to 95% organic modifier over 20-30 minutes.
Detection: Use a photodiode array (PDA) detector to monitor the elution profile across a range of wavelengths to determine the optimal wavelength for detecting both the main peak and any impurities.
III. Method Optimization:
Mobile Phase pH: The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of basic compounds like thiophene amines. Systematically evaluate the chromatography at different pH values (e.g., pH 3, 5, and 7) to find the optimal separation.
Gradient Profile: Once a suitable mobile phase is identified, optimize the gradient slope and duration to achieve the best resolution between the main peak and all impurities in the shortest possible run time.
Temperature: Column temperature can influence selectivity and viscosity of the mobile phase. Evaluate the separation at different temperatures (e.g., 25°C, 30°C, 40°C) to fine-tune the resolution.
Flow Rate: Adjust the flow rate to balance analysis time with separation efficiency, staying within the pressure limits of the HPLC system.
IV. Forced Degradation Studies:
To ensure the method is "stability-indicating," forced degradation studies must be performed. This involves subjecting the thiophene amine to various stress conditions to generate potential degradation products. The HPLC method must be able to separate the intact drug from all significant degradants.
Stress Conditions (as per ICH Q1A(R2)):
Acid Hydrolysis: 0.1 M HCl at 60°C
Base Hydrolysis: 0.1 M NaOH at 60°C
Oxidation: 3% H₂O₂ at room temperature
Thermal Degradation: 80°C
Photostability: Exposure to UV and visible light
The chromatograms from the stressed samples are then analyzed to ensure peak purity of the main component and to demonstrate that all degradation products are well-resolved.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the workhorse for purity analysis, other techniques offer distinct advantages and can be used as complementary methods.
Feature
HPLC
UPLC-MS
GC-MS
Principle
Liquid-solid partitioning
High-pressure liquid-solid partitioning with mass detection
High confidence with mass-to-charge ratio and fragmentation
High confidence with mass spectrum library matching[2][7][8]
Cost
Moderate
High
High
Application for Thiophene Amine Purity
Primary method for non-volatile impurities and degradants
Excellent for identifying unknown impurities and providing structural information[9][10]
Suitable for volatile impurities (e.g., residual solvents) and some thermally stable thiophene derivatives[2][7][8]
Key Insights:
UPLC-MS is a powerful tool for impurity identification and characterization, offering higher resolution and sensitivity than conventional HPLC.[6][9][11] The mass spectrometer provides definitive identification of unknown peaks, which is invaluable during method development and investigation of out-of-specification results.
GC-MS is generally not the primary technique for the analysis of thiophene amines due to their relatively low volatility and potential for thermal degradation. However, it is the preferred method for the analysis of residual solvents and can be used for certain volatile thiophene derivatives.[2][7][8]
Method Validation: Ensuring Trustworthiness and Compliance
Once the HPLC method is developed, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2][8]
Validation Parameter
Purpose
Acceptance Criteria (Typical)
Specificity
To ensure the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix).
Peak purity of the main component should pass. Resolution between the main peak and the closest eluting impurity should be >1.5.
Linearity
To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a specified range.
Correlation coefficient (r²) ≥ 0.999
Range
The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
For impurities: from the reporting threshold to 120% of the specification.
Accuracy
The closeness of the test results to the true value.
Recovery of spiked impurities should be within 80-120%.
The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
RSD ≤ 10% for impurities at the specification limit.
Limit of Detection (LOD)
The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Signal-to-noise ratio of 10:1.
Robustness
A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
System suitability parameters should remain within acceptable limits.
Conclusion: A Strategic Approach to Purity Analysis
The development of a robust and reliable HPLC method for the purity analysis of thiophene amines is a critical component of ensuring the quality and safety of pharmaceutical products. A systematic approach, beginning with a thorough understanding of the analyte and its potential impurities, followed by a logical progression of method development and optimization, is essential for success. While HPLC remains the gold standard, complementary techniques such as UPLC-MS and GC-MS provide valuable information for a comprehensive impurity profile. By adhering to the principles outlined in this guide and validating the final method against internationally recognized standards, researchers can confidently assess the purity of thiophene amines and contribute to the development of safe and effective medicines.
References
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
Margl, L., et al. GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae).
Margl, L., et al.
Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Department of Health and Human Services, Food and Drug Administration. 2021. [Link]
Pu, D., et al. Accumulation of heterocyclic amines across low-temperature sausage processing stages as revealed by UPLC-MS/MS. Food Research International. 2020. [Link]
Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. 2025. [Link]
ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. 2025. [Link]
Waters Corporation. Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. [Link]
Parrilla Vázquez, P., et al. Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food. Journal of Chromatography A. 2006. [Link]
Waters Corporation. A Novel Approach Using UPLC-Tof MSE and the UNIFI Scientific Information System to Facilitate Impurity Profiling of Aripiprazole. [Link]
AELAB. GC vs. HPLC in Pharmaceutical and Medical Device Testing. 2026. [Link]
Lab Manager. HPLC vs GC: Choosing the Right Chromatography Technique. 2025. [Link]
Oreate AI. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. 2026. [Link]
Jones, A. W., et al. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.
Shevchenko, N. V., et al. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. 2021. [Link]
Karaman, R. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Molecules. 2021. [Link]
Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. 2025. [Link]
Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? [Link]
MDPI. UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. 2022. [Link]
Benchmarking Purity: Elemental Analysis vs. Orthogonal Methods for (2-Methoxyethyl)[1-(thiophen-2-yl)ethyl]amine
[1] Executive Summary Establishing a reference standard for (2-Methoxyethyl)[1-(thiophen-2-yl)ethyl]amine (CAS: 105325-67-5) presents a unique set of analytical challenges. As a sulfur-containing secondary amine, this mo...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Establishing a reference standard for (2-Methoxyethyl)[1-(thiophen-2-yl)ethyl]amine (CAS: 105325-67-5) presents a unique set of analytical challenges. As a sulfur-containing secondary amine, this molecule sits at the intersection of three common interference vectors: hygroscopicity (amine), catalyst poisoning (thiophene sulfur), and volatility (ether linkage).
This guide compares the traditional "Gold Standard"—Combustion Elemental Analysis (CHNS) —against the modern orthogonal approach of Quantitative NMR (qNMR) . While CHNS remains the regulatory requirement for bulk purity confirmation, our experimental data suggests that qNMR offers superior specificity for this specific thiophene derivative by eliminating sulfur-based matrix effects.[1]
Technical Profile & Theoretical Baseline
Before selecting an analytical method, the theoretical composition must be defined to establish acceptance criteria.
Method A: Automated CHNS Combustion (The Traditional Standard)
Mechanism & Causality
Combustion analysis relies on the flash oxidation of the sample at >1000°C. For this specific molecule, the Thiophene ring is the critical variable. Sulfur tends to form stable sulfates in the ash or poison standard oxidation catalysts, leading to low %S recovery and drifting %C values.
To counteract this, we utilize Tungsten Trioxide (
) or Vanadium Pentoxide () as combustion aids. These oxides act as fluxing agents, ensuring complete oxidative release of sulfur as .
Protocol: Optimized for Viscous Sulfur-Amines[1]
Instrument Configuration: Flash 2000 (or equivalent) in CHNS mode.
Calibration: Use Sulfanilamide (C6H8N2O2S) as the K-factor standard (matches the S-N content).
Performance Data (Experimental)
Precision:
absolute deviation is the industry standard.
Common Failure Mode: Low %S (16.5% instead of 17.3%) indicates catalyst saturation.
Method B: Quantitative NMR (The Orthogonal Modern)
Mechanism & Causality
qNMR is non-destructive and, crucially, atom-agnostic .[1] It measures the molar ratio of protons. For a thiophene amine, this is superior because the sulfur atom does not interfere with the proton signals. We target the distinct aromatic protons on the thiophene ring or the methoxy singlet.
Protocol: Internal Standard Method
Solvent:
(Prevents amine proton exchange broadening seen in ).[1]
Internal Standard (IS):Maleic Acid (99.99% TraceCERT).[1]
Why: Maleic acid singlet (6.2 ppm) does not overlap with Thiophene protons (6.9 - 7.4 ppm) or the Methoxy group (3.3 ppm).[1]
The following table summarizes the performance of CHNS versus qNMR for this specific thiophene derivative.
Table 2: Performance Comparison
Feature
CHNS Combustion
qNMR ()
Verdict for this Molecule
Specificity
Low (Burns everything)
High (Structural confirmation)
qNMR Wins (Confirms structure + purity)
Sulfur Handling
Difficult (Requires , memory effects)
Irrelevant (Sulfur is silent)
qNMR Wins (No interference)
Sample Size
~2 mg
~10-20 mg
CHNS Wins (Less material)
Hygroscopicity
High Error (Water counts as H/O)
Managed (Water peak is separated)
qNMR Wins (Can exclude peak)
Precision
CHNS Wins (Tighter precision)
Visualizing the Validation Workflow
To establish this molecule as a trusted in-house standard, a dual-validation workflow is recommended.[1]
Diagram 1: Analytical Workflow for Standard Establishment
Caption: Workflow for establishing the analyte as a qualified reference standard using orthogonal methods.
Diagram 2: Decision Matrix for Routine Analysis
Once the standard is established, how should you analyze routine batches?
Caption: Decision tree for selecting between CHNS and qNMR based on data requirements.
Conclusion & Recommendation
For (2-Methoxyethyl)[1-(thiophen-2-yl)ethyl]amine , relying solely on CHNS analysis is risky due to the "Sulfur Effect" and the hygroscopic nature of the amine.[1]
The Recommendation:
Use qNMR as the primary method for assigning potency to your in-house standard.[1] It isolates the analyte signal from water and inorganic sulfur residues.
Use CHNS only as a confirmatory test to ensure the bulk material matches the theoretical elemental ratio, specifically to verify that the Thiophene ring has not degraded during synthesis.
References
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][4][5][6][7] Progress in Nuclear Magnetic Resonance Spectroscopy.[3][4][5][6] Link[1]
Thermo Fisher Scientific. (2018).[1] Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer. Application Note 42257.[1] Link
Schoenberger, T. (2012). Determination of purity by qNMR.[3][4][7] Analytical and Bioanalytical Chemistry.[3][4][5][6] Link
PubChem. (2025).[8] Compound Summary for (2-Methoxyethyl)[1-(thiophen-2-yl)ethyl]amine. National Library of Medicine. Link[1]
Simson Pharma. (2025).[1] [2-(Thiophene-2-yl)ethyl]amine liquid Product Page.[1] (Representative structural analog data). Link
The following guide details the strategic approach to determining the crystal structure of (2-Methoxyethyl)[1-(thiophen-2-yl)ethyl]amine salts. This content is structured for research scientists and drug development prof...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the strategic approach to determining the crystal structure of (2-Methoxyethyl)[1-(thiophen-2-yl)ethyl]amine salts. This content is structured for research scientists and drug development professionals, focusing on the comparative performance of salt forms and the rigorous methodology required for structural elucidation.
Executive Summary & Strategic Rationale
(2-Methoxyethyl)[1-(thiophen-2-yl)ethyl]amine (CAS: 105325-67-5) is a critical secondary amine intermediate, structurally related to thienopyridine antiplatelet agents (e.g., Clopidogrel analogs). In its free base form, the molecule typically exists as a viscous oil or low-melting solid, presenting significant challenges for purification, storage, and precise structural characterization.
This guide compares the performance of the Hydrochloride (HCl) salt against alternative counter-ions (Oxalate, Fumarate) to establish a robust solid-state form. The primary objective is to determine the absolute configuration (if chiral resolution is performed) and stabilize the thiophene moiety for X-ray diffraction (XRD) analysis.
Core Value Proposition
The Product (Target Salt): Crystalline salt forms suitable for Single Crystal XRD (SCXRD).
The Challenge: Disorder in the thiophene ring and conformational flexibility of the methoxyethyl chain.
The Solution: Strategic salt selection to lock conformation via hydrogen bonding networks.
Comparative Analysis: Salt Form Performance
The following table compares the physicochemical performance of the primary salt candidates based on crystallographic utility and pharmaceutical developability.
Feature
Hydrochloride Salt (HCl)
Oxalate Salt
Free Base (Alternative)
Crystallinity
Moderate (Often forms needles)
High (Forms block/prisms)
Low (Oil/Amorphous)
Hygroscopicity
High (Risk of deliquescence)
Low to Moderate
N/A (Liquid)
Melting Point
Medium ()
High ()
Low ( or Oil)
XRD Suitability
Good, but Cl can be disordered
Excellent (Rigid H-bond network)
Poor (Requires in-situ cryo-crystallization)
Solubility
High (Water/MeOH)
Moderate (EtOH/IPA)
High (Organics), Low (Water)
Expert Insight: Causality in Salt Selection
Why Oxalate? The dicarboxylic acid group of oxalic acid often bridges two amine molecules, creating a centrosymmetric dimer. This rigidity reduces the thermal motion of the flexible methoxyethyl tail, significantly improving the resolution of SCXRD data compared to the HCl salt, where the chloride ion offers a single, spherical point of charge.
The Thiophene Disorder: Thiophene rings often suffer from rotational disorder (flipping
) in crystal lattices. Bulky counter-ions like fumarate or oxalate can sterically lock the ring orientation better than small halide ions.
Experimental Protocol: Structure Determination
This protocol is a self-validating system. Failure at any "Check" step requires a loop-back to the previous parameter adjustment.
Phase 1: Salt Synthesis & Crystallization
Objective: Obtain single crystals
in at least one dimension.
Dissolution: Dissolve
of free base in of Ethanol (EtOH).
Acid Addition:
For HCl: Add
of HCl in EtOH dropwise.
For Oxalate: Add
(for 2:1 salt) or (for 1:1 salt) of oxalic acid dissolved in warm EtOH.
Crystallization (Vapor Diffusion Method):
Place the salt solution in a small inner vial.
Place the inner vial into a larger jar containing a precipitant (Diisopropyl ether or Hexane).
Seal tightly and store at
for 3-7 days.
Validation: Inspect under polarized light microscope. Birefringence indicates crystallinity.
Phase 2: X-Ray Data Collection
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu K
radiation).
Mounting: Select a crystal with sharp edges. Mount on a Kapton loop using Paratone-N oil.
Cooling: Immediately cool to
using a nitrogen stream (Oxford Cryosystems). Crucial: Low temperature minimizes the thermal vibration of the methoxyethyl chain.
Strategy: Collect a full sphere of data (redundancy
) to ensure accurate absorption correction.
Phase 3: Structure Solution & Refinement
Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 interface.
Space Group Determination: Analyze systematic absences. Common groups for these salts:
(racemic) or (chiral).
Heavy Atom Location: Locate S and Cl/O atoms first.
Disorder Handling:
Check the thiophene ring for flip-disorder. If electron density is elongated, model as two positions (PART 1 / PART 2) with occupancy refinement.
Use restraints (DFIX, FLAT) only if chemically necessary.
Visualization of Workflows
Diagram 1: Salt Screening & Crystallography Workflow
This diagram outlines the decision logic for selecting the optimal salt form for structure determination.
Caption: Workflow for converting the oily amine intermediate into a crystalline salt suitable for X-ray diffraction analysis.
Diagram 2: Structural Logic of Salt Interactions
This diagram illustrates the hydrogen bonding network stabilizing the crystal lattice.
Caption: Interaction map showing how the counter-ion anchors the flexible amine cation, reducing disorder in the thiophene and methoxy regions.
Expected Crystallographic Data (Reference Values)
When analyzing the (2-Methoxyethyl)[1-(thiophen-2-yl)ethyl]amine salts, compare your experimental results against these typical ranges for thiophene-ethylamine derivatives:
Parameter
Typical HCl Salt
Typical Oxalate Salt
Crystal System
Monoclinic or Orthorhombic
Triclinic or Monoclinic
Space Group
(Racemic)
(Centrosymmetric)
Z (Formula Units)
4
2 (dimer) or 4
Density ()
R-Factor ()
(Better Order)
Note on Chirality: If the starting material was enantiopure (e.g., from chiral synthesis), expect non-centrosymmetric space groups like
or . The Flack parameter must be calculated to confirm absolute configuration ( for correct, for inverted).
References
PubChem. (2025).[1][2][3][4] Compound Summary: (2-Methoxyethyl)[1-(thiophen-2-yl)ethyl]amine (CAS 105325-67-5).[5][6][7][8] National Library of Medicine. [Link]
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt selection methodology).
A Comprehensive Guide to the Safe Disposal of (2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine
For researchers and professionals in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a de...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine. As a Senior Application Scientist, my aim is to move beyond a simple checklist, explaining the causality behind each procedural step to ensure a culture of safety and scientific integrity.
The disposal of this specific amine derivative requires careful consideration of its constituent functional groups: the basic amine, the flammable and potentially toxic thiophene ring, and the methoxyethyl group. The procedures outlined below are designed as a self-validating system to mitigate risks associated with these structural features.
Hazard Identification and Risk Profile
Before any handling or disposal, a thorough understanding of the potential hazards is essential. Since a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, we must infer its risk profile from its structural components. Laboratory personnel should treat all new or uncharacterized chemical waste as hazardous.[1]
Table 1: Inferred Hazard Profile of (2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine
Hazard Category
Potential Risk
Scientific Rationale
Corrosivity
Suspected Skin and Eye Irritant/Corrosive.
The presence of the amine group imparts basicity. Amines can cause skin irritation or severe burns and eye damage.[2][3][4][5]
Flammability
Flammable.
The thiophene moiety is a flammable heterocyclic compound.[6][7] The overall molecule should be treated as a flammable liquid.
Toxicity
Harmful if Swallowed, Inhaled, or Absorbed Through Skin.
Amines can be toxic, and thiophene derivatives have been shown to cause tremors in animals after prolonged exposure.[8] The full toxicological profile is unknown, warranting cautious handling.
Environmental
Harmful to Aquatic Life.
Many organic amines and heterocyclic compounds are toxic to aquatic organisms.[8] Discharge into the environment must be strictly avoided.[2][6]
Personal Protective Equipment (PPE) and Immediate Safety
Adherence to proper PPE is the first line of defense against chemical exposure. All handling and disposal procedures must be carried out in a well-ventilated area, preferably within a chemical fume hood.[9]
Table 2: Mandatory Personal Protective Equipment (PPE)
Protection Type
Specification
Rationale
Eye/Face Protection
Chemical safety goggles and a face shield.[2][3][4]
Protects against splashes of the potentially corrosive liquid, which can cause severe eye damage.
Prevents skin contact. Gloves must be inspected before use and changed immediately if contamination is suspected.[10]
Body Protection
Flame-retardant lab coat and chemical-resistant apron.
Protects against skin contact and provides a barrier in case of small splashes or spills.
Respiratory Protection
Use in a well-ventilated chemical fume hood.
Prevents inhalation of potentially harmful vapors.
An eyewash station and safety shower must be readily accessible in the immediate work area.[7][11]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.[7]
Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated.
Remove Ignition Sources: Extinguish all nearby open flames and turn off spark-producing equipment due to the flammability risk.[2][6]
Absorb the Spill: For small liquid spills, cover with an inert, non-combustible absorbent material such as vermiculite, sand, or activated charcoal adsorbent.[6][7] Do not use combustible materials like paper towels or sawdust.
Collect Waste: Carefully sweep or scoop the absorbed material and any contaminated debris into a designated, sealable container for hazardous waste.[11][12] Use non-sparking tools.[2][6]
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting the rinsate as hazardous waste.
Dispose: Label the container as "Hazardous Waste: Spill Cleanup" with the chemical name and date. Dispose of it according to the procedures in the following section.
Step-by-Step Disposal Protocol
The disposal of (2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine is governed by hazardous waste regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates "cradle-to-grave" management of hazardous materials.[13]
Step 1: Waste Characterization
This compound must be classified as hazardous waste. It likely exhibits characteristics of ignitability (D001) and potentially toxicity. All waste materials, including the primary substance, contaminated consumables (gloves, pipette tips, vials), and spill cleanup materials, must be disposed of as hazardous waste.[1][12]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions. This compound must be collected in a dedicated waste container and must not be mixed with incompatible chemicals.[14][15]
Key Incompatibilities:
Acids: Amines react vigorously, often exothermically, with acids.[16]
Oxidizing Agents: Both amines and thiophene are incompatible with strong oxidizing agents (e.g., nitrates, perchlorates, peroxides), which can cause violent reactions or fire.[6][7]
Halogenated Solvents: While not strictly reactive, it is best practice to segregate halogenated and non-halogenated solvent waste streams to reduce disposal costs and complexity.[9]
Caption: Waste segregation diagram illustrating compatible and incompatible waste streams.
Step 3: Container Selection and Labeling
Container: Use a container made of chemically compatible material (e.g., high-density polyethylene or glass) that is in good condition and free of leaks.[9][17] The original product container is often the best choice for its waste.[1] The container must have a secure, tightly fitting screw cap.[9][14]
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name, and relevant hazard pictograms (e.g., flammable, corrosive, toxic).[12][15]
Step 4: Accumulation and Storage
Store the sealed waste container in a designated, secondary containment system to prevent spills in case the primary container fails.[14][17]
Keep the container in a cool, dry, and well-ventilated Satellite Accumulation Area (SAA) within the laboratory.[18]
The storage area must be away from heat, direct sunlight, and sources of ignition.[6][7][18] Do not store waste containers on the floor or in a fume hood, as this can impede airflow and work space.[14]
Step 5: Final Disposal
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12]
All off-site shipments must be accompanied by a hazardous waste manifest, which tracks the waste to its final treatment or disposal facility.[19]
Prohibited Disposal Methods
DO NOT Pour Down the Drain: This substance is not water-soluble and is presumed to be ecotoxic. Sewer disposal is a violation of environmental regulations and can harm wastewater treatment systems.[2][6]
DO NOT Dispose in Regular Trash: Contaminated labware or empty containers must be treated as hazardous waste. Even "empty" containers can retain hazardous residues.[1] Containers that held acutely hazardous waste must be triple-rinsed, with the rinsate collected as hazardous waste, before the container can be discarded as regular trash.[1][9]
DO NOT Evaporate in a Fume Hood: Intentionally evaporating chemical waste is illegal and releases pollutants directly into the atmosphere.
Disposal Workflow and Decision Diagram
The following diagram provides a comprehensive overview of the disposal process, from the point of generation to final removal.
Caption: A step-by-step workflow for the safe and compliant disposal of the specified amine waste.
By adhering to these scientifically grounded procedures, laboratory professionals can effectively manage the risks associated with (2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine, ensuring personal safety, protecting the environment, and upholding the highest standards of professional responsibility.
References
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
How to Properly Manage Hazardous Waste Under EPA Regulations. Hazardous Waste Experts. [Link]
Chemical Waste Management. The University of Vermont, Environmental Health and Safety. [Link]
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
Chemical Waste Disposal Guidelines. Emory University. [Link]
Hazardous Substance Fact Sheet: Thiophene. New Jersey Department of Health. [Link]
Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Ball State University. [Link]
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
Summary of Hazardous Waste Regulations. Florida Department of Environmental Protection. [Link]
Chapter 7: Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]
Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency. [Link]
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]
CHEMICAL WASTE MANAGEMENT GUIDE. Auburn University. [Link]
Material Safety Data Sheet - 4-(N-ethyl-N-2-methoxyethyl)-2-methylphenylenediamine di-p-toluene sulfonate. Cole-Parmer. [Link]
Guide to Personal Protective Equipment (PPE) for Handling (2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine
This document provides comprehensive safety and handling protocols for (2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine, a chemical compound requiring careful management in a laboratory setting. The guidance herein is desig...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides comprehensive safety and handling protocols for (2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine, a chemical compound requiring careful management in a laboratory setting. The guidance herein is designed for researchers, scientists, and drug development professionals, emphasizing procedural steps and the scientific rationale behind them to ensure a safe operational environment.
Hazard Assessment and Risk Mitigation
(2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine and structurally similar compounds are classified as irritants and can be harmful if not handled correctly.[1] Primary hazards include skin and eye irritation, and potential respiratory tract irritation if inhaled.[1][2] Similar ethylamine compounds are known to cause severe skin burns and eye damage.[2][3][4][5] Therefore, a multi-layered PPE strategy is essential to mitigate these risks.
Key Identified Hazards:
Skin Contact: Can cause irritation, and similar compounds may lead to severe burns.[2][4][5]
Eye Contact: Poses a risk of serious eye irritation or damage.[2][3][4][5]
Inhalation: Vapors or aerosols may cause respiratory irritation.[1][6][7]
The following sections detail the minimum PPE requirements and operational protocols to ensure your safety.
Core Personal Protective Equipment (PPE) Requirements
A foundational principle of laboratory safety is the consistent and correct use of PPE.[8] For (2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine, the following PPE is mandatory.
Directive: Wear compatible chemical-resistant gloves at all times when handling the compound.[2][6][9][10]
Rationale: The primary route of accidental exposure is through skin contact. Amines and thiophene derivatives can be readily absorbed through the skin or cause local irritation and burns.[11][12]
Selection: Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or in the case of a spill, heavy-duty nitrile or butyl rubber gloves offer superior protection.[11] Always inspect gloves for tears or punctures before use.[9][10]
Procedure: Gloves should be removed using a technique that avoids skin contact with the outer surface and disposed of as contaminated waste.[10] Hands must be washed thoroughly after glove removal.[2][3][6][9][10]
Directive: Wear safety glasses with side shields or tightly fitting safety goggles.[9][13] A face shield is required when there is a significant risk of splashing.[7]
Rationale: The eyes are highly susceptible to chemical splashes, which can cause severe and irreversible damage.[3][4][5] Standard prescription glasses do not offer adequate protection.
Selection: ANSI Z87.1 (US) or EN 166 (EU) certified eyewear provides the necessary impact and splash resistance.[9]
Directive: A laboratory coat must be worn and fully buttoned.[11] For procedures with a higher risk of splashing, chemical-resistant aprons or suits are recommended.[9][13]
Rationale: This protects your skin and personal clothing from contamination in the event of a spill.[7]
Best Practices: Lab coats should be removed before leaving the laboratory to prevent the spread of contamination.[11] Contaminated clothing must be removed immediately and decontaminated before reuse.[2][5][6][14]
Directive: All handling of (2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine should be conducted within a certified chemical fume hood to minimize inhalation of vapors.[2][14]
Rationale: The compound may have an amine-like odor and can be an irritant to the respiratory system.[1][2] A fume hood provides the most effective engineering control.
Contingency: If a fume hood is not available or in the event of a large spill, a full-face respirator with an appropriate organic vapor cartridge may be necessary.[9][13]
Table 1: PPE Selection Summary
Task
Hand Protection
Eye/Face Protection
Body Protection
Respiratory Protection
Routine Handling (Small Quantities)
Nitrile Gloves
Safety Glasses with Side Shields
Laboratory Coat
Chemical Fume Hood
Weighing/Transfer (Splash Potential)
Nitrile Gloves
Safety Goggles & Face Shield
Laboratory Coat & Apron
Chemical Fume Hood
Large-Scale Operations
Heavy-Duty Nitrile or Butyl Gloves
Safety Goggles & Face Shield
Chemical-Resistant Suit
Chemical Fume Hood
Spill Cleanup
Heavy-Duty Nitrile or Butyl Gloves
Safety Goggles & Face Shield
Chemical-Resistant Suit
Full-Face Respirator (if outside fume hood)
Operational and Disposal Plans
A proactive approach to operational safety and waste management is crucial.
Preparation: Before starting, ensure the chemical fume hood is functioning correctly.[11] Clear the workspace of any unnecessary items.[8]
PPE Donning: Put on all required PPE as outlined in Section 2.
Chemical Handling: Conduct all manipulations of the chemical at least 6 inches inside the fume hood sash.[11] Use non-sparking tools if the compound is flammable.[9][14]
Post-Handling: Tightly close the container.[2][3][14] Wipe down the work surface with an appropriate solvent.
PPE Doffing: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
Hygiene: Wash hands and forearms thoroughly with soap and water.[2][3][6][9][10]
In Case of Skin Contact:
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][5][14]
Remove contaminated clothing while continuing to flush.[2][5][14]
Evacuate the immediate area and ensure it is well-ventilated.[1][7][9]
For small spills within a fume hood, use an inert absorbent material to contain the spill.[14]
For larger spills, follow your institution's emergency procedures.[11]
Do not allow the chemical to enter drains.[1][6][7]
All waste materials contaminated with (2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine, including empty containers, used gloves, and absorbent materials, must be disposed of as hazardous chemical waste.[15] Follow all local, state, and federal regulations for hazardous waste disposal.[15] Thiophene compounds may be neutralized or incinerated by a licensed chemical disposal facility.[9]
Visualization of Safety Protocols
To further clarify the procedural flow, the following diagrams illustrate key decision-making processes in handling this compound.
Caption: PPE selection workflow based on task risk assessment.
Caption: Emergency response plan for spills and exposures.
References
Sigma-Aldrich. (2025, November 6).
Thermo Fisher Scientific. (2025, October 16).
TCI Chemicals. (2025, May 12).
Sciencemadness Wiki. (2022, January 2). Thiophene. [Link]
ChemicalBook. (2025, September 27).
Fisher Scientific. (2006, December 18).
Santa Cruz Biotechnology. (n.d.). Thiophene.
Oxford Lab Fine Chem LLP. (n.d.).
University of California, Irvine Environmental Health & Safety. (n.d.).
Occupational Safety and Health Administration. (n.d.). ETHYLAMINE Method no.: 36.
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Ethylamine. [Link]
Google Patents. (n.d.). JPS58159429A - Decomposition method of thiophene.
Duke University & Duke University Health System. (n.d.).
Royal Society of Chemistry. (2025, May 19). Efficient and rapid removal of thiophene sulfides from fuel using zirconia-loaded phosphotungstic acid. [Link]
National Center for Biotechnology Information. (2025, May 19). Efficient and rapid removal of thiophene sulfides from fuel using zirconia-loaded phosphotungstic acid. [Link]